6-Cyano-2-fluoronicotinic acid
Description
BenchChem offers high-quality 6-Cyano-2-fluoronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyano-2-fluoronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H3FN2O2 |
|---|---|
Molecular Weight |
166.11 g/mol |
IUPAC Name |
6-cyano-2-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3FN2O2/c8-6-5(7(11)12)2-1-4(3-9)10-6/h1-2H,(H,11,12) |
InChI Key |
KCUXOPJEHLPKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C#N)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Fluorinated Nicotinic Acid Derivatives: Strategic Integration in Drug Design
The following technical guide details the strategic integration, synthesis, and biological application of fluorinated nicotinic acid derivatives in medicinal chemistry.
Executive Summary: The Fluorine Effect
In modern medicinal chemistry, the incorporation of fluorine into the pyridine scaffold of nicotinic acid (niacin) is not merely a structural modification—it is a functional transformation. The high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å) of fluorine allow for precise modulation of the pyridine core's physicochemical properties without imposing significant steric penalties.
For nicotinic acid derivatives, fluorination serves three primary strategic functions:
-
pKa Modulation: Fluorine substitution, particularly at the C2/C6 positions (ortho to nitrogen), dramatically lowers the basicity of the pyridine nitrogen, altering protonation states at physiological pH.
-
Metabolic Blocking: Strategic placement (e.g., C5 position) blocks oxidative metabolism by Cytochrome P450 enzymes, extending half-life (
). -
Lipophilicity Tuning: Fluorination generally increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration.
Physicochemical Profiling
The introduction of fluorine alters the electronic landscape of the nicotinic acid scaffold. The table below contrasts the core properties of the parent compound with its 6-fluorinated analog, a critical building block in drug discovery.
Table 1: Comparative Physicochemical Properties[1][2]
| Property | Nicotinic Acid (Parent) | 6-Fluoronicotinic Acid | Impact Analysis |
| Structure | Pyridine-3-carboxylic acid | 2-Fluoro-5-pyridinecarboxylic acid | Core scaffold unchanged; electronic density shifted. |
| Molecular Weight | 123.11 g/mol | 141.10 g/mol | Minimal increase (+18 Da); negligible steric penalty. |
| pKa (Pyridine N) | ~4.85 (Conjugate acid) | ~3.41 (Predicted) | Critical: The electron-withdrawing F atom reduces N-basicity, reducing zwitterionic character at neutral pH. |
| LogP (Lipophilicity) | 0.80 | ~0.38 - 0.60 | Fluorination modulates solubility; prevents rapid clearance associated with highly polar zwitterions. |
| H-Bond Acceptors | 3 (N, O, O) | 4 (N, O, O, F) | Fluorine acts as a weak H-bond acceptor, potentially engaging distinct binding pockets. |
Expert Insight: The shift in pKa is the most consequential parameter. By lowering the pKa of the pyridine nitrogen, 6-fluoronicotinic acid derivatives remain largely unprotonated at physiological pH (7.4), unlike the parent nicotinic acid which exists in equilibrium with its zwitterionic form. This enhances passive diffusion across lipid membranes.
Synthetic Architectures
Two primary routes dominate the synthesis of these derivatives: the Industrial Halex Reaction (Halogen Exchange) and Oxidative Functionalization .
Route A: The Halex Reaction (Industrial Standard)
This method utilizes nucleophilic aromatic substitution (
-
Substrate: Methyl 6-chloronicotinate (Esters are preferred over acids to prevent side reactions).
-
Reagent: Anhydrous Potassium Fluoride (KF).
-
Catalyst: Tetraphenylphosphonium bromide (
) as a Phase Transfer Catalyst (PTC). -
Solvent: Sulfolane or DMSO (High boiling, polar aprotic).
Route B: Oxidative Functionalization (Laboratory Standard)
For high-purity, laboratory-scale synthesis, the oxidation of fluorinated picolines is the "Gold Standard" due to its operational simplicity and self-validating endpoints (color change).
Figure 1: Oxidative synthesis pathway for 6-Fluoronicotinic Acid. The formation of MnO2 precipitate serves as a visual progress indicator.
Detailed Experimental Protocol
Objective: Synthesis of 6-Fluoronicotinic Acid via KMnO4 Oxidation. Scale: 100 mg (Pilot) to Gram-scale.
Reagents & Equipment[4][5][6]
-
2-Fluoro-5-methylpyridine (Liquid, MW: 111.12)
-
Potassium Permanganate (
, Solid oxidant) -
Deionized Water
-
2N Hydrochloric Acid (HCl)[2]
-
Ethyl Acetate (EtOAc)
Step-by-Step Methodology
-
Charge: In a round-bottom flask, dissolve
(2.0 equiv) in water. Add 2-fluoro-5-methylpyridine (1.0 equiv).[2]-
Expert Note: The reaction is biphasic initially. Vigorous stirring is essential.
-
-
Reflux: Heat the mixture to 100°C for 4 hours.
-
Visual Check: The purple color of permanganate should fade, replaced by a brown precipitate of manganese dioxide (
). If purple persists, the reaction is incomplete.
-
-
Filtration: Filter the hot solution through a Celite pad to remove
. Wash the pad with hot water.-
Self-Validation: The filtrate must be clear and colorless.
-
-
Acidification: Cool the filtrate to room temperature and acidify to pH ~2-3 using 2N HCl.
-
Extraction (Optional): If precipitation is low, extract with EtOAc (3x), dry over
, and concentrate in vacuo. -
Characterization:
Biological Applications & SAR Logic
A. GPR109A Agonists (Niacin Receptor)
Niacin is effective for treating dyslipidemia but causes severe cutaneous flushing via GPR109A activation in Langerhans cells.
-
Strategy: Fluorinated analogs (e.g., 5-fluoronicotinic acid derivatives or bioisosteres like fluorinated pyrazoles) are investigated to dissociate the lipid-lowering effects from the flushing response.
-
Mechanism: Fluorination alters the binding kinetics, potentially creating "partial agonists" that trigger the anti-lipolytic pathway in adipocytes without fully activating the prostaglandin pathway responsible for flushing.
B. Positron Emission Tomography (PET)
The 18F isotope (
-
Application: 6-[18F]Fluoronicotinic acid esters (e.g., [18F]F-Py-TFP) are used to label peptides (like CXCR4 ligands) for cancer imaging. The "nicotinic" moiety serves as a stable, prosthetic group for attaching the radioactive fluorine to complex biomolecules.
C. Structure-Activity Relationship (SAR) Decision Tree
Figure 2: SAR Decision Tree for selecting the optimal fluorination site on the nicotinic acid scaffold.
References
-
Synthesis of 6-Fluoronicotinic Acid via Oxid
- Source: BenchChem / Patent Liter
- Context: Protocol for KMnO4 oxid
-
Physicochemical Properties of Fluorin
- Source: ChemicalBook / Ossila
- Context: Data on pKa, melting point, and density of 6-fluoronicotinic acid (CAS 403-45-2).
-
Fluorinated Niacin Deriv
- Source: National Institutes of Health (NIH) / PubMed
- Context: Investigation of fluorinated pyrazole acids as GPR109A agonists to mitig
-
18F-Labeling Str
- Source: MDPI (Molecules)
- Context: Automated synthesis of 18F-labeled CXCR4 ligands via conjug
-
The Halex Reaction Mechanism
- Source: ChemTube3D
- Context: Mechanistic details of nucleophilic aromatic substitution for fluorin
Sources
6-Cyano-2-fluoronicotinic acid molecular weight and formula
Executive Summary
6-Cyano-2-fluoronicotinic acid (CAS: 1803788-14-8) is a high-value heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a nucleophilic-susceptible fluorine at the C2 position, a versatile nitrile group at C6, and a carboxylic acid at C3.[1] This scaffold is particularly relevant in the development of kinase inhibitors and PET radiotracers, where the fluorine atom modulates metabolic stability and pKa, while the nitrile serves as a precursor for amides, amines, or heterocycles.[1]
This guide provides a comprehensive technical analysis of the molecule, including verified physicochemical data, synthetic methodologies, and reactivity profiles essential for laboratory application.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4]
The precise characterization of 6-Cyano-2-fluoronicotinic acid is critical for stoichiometry calculations in multi-step synthesis.[1]
Molecular Specifications
| Property | Data |
| IUPAC Name | 6-Cyano-2-fluoropyridine-3-carboxylic acid |
| Common Name | 6-Cyano-2-fluoronicotinic acid |
| CAS Number | 1803788-14-8 |
| Molecular Formula | |
| Molecular Weight | 166.11 g/mol |
| Exact Mass | 166.018 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Predicted pKa | ~2.8 (Acidic due to electron-withdrawing F and CN) |
Structural Analysis
The molecule features a pyridine core with significant electron deficiency:
-
C2-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (
) due to the inductive effect of the adjacent ring nitrogen and the para-cyano group.[1] -
C6-Cyano: Provides a "handle" for further elaboration (e.g., hydrolysis to amide/acid, reduction to amine, or cyclization to tetrazoles).[1]
-
C3-Carboxylic Acid: Standard handle for amide coupling or esterification.[1]
Synthetic Methodologies
The synthesis of 6-Cyano-2-fluoronicotinic acid generally requires navigating the regioselectivity between the C2 and C6 positions.[1] The most robust industrial route involves the cyanation of a di-halo or halo-fluoro precursor.[1]
Primary Route: Palladium-Catalyzed Cyanation
This route offers the highest regioselectivity and yield.[1] It typically starts from 2-fluoro-6-chloronicotinic acid (or its ester), utilizing the difference in bond dissociation energies between C-Cl and C-F (C-Cl is weaker and more reactive toward oxidative addition by Pd).[1]
Protocol Logic:
-
Precursor: 2-Fluoro-6-chloronicotinic acid (CAS 1211578-46-9).[1]
-
Reagent: Zinc cyanide (
) is preferred over NaCN for Pd-catalyzed coupling to avoid catalyst poisoning.[1] -
Catalyst:
or with dppf ligand.[1] -
Conditions: Anhydrous DMF or NMP at 80-100°C.
Step-by-Step Protocol (Adapted for Research Scale):
-
Charge: In a glovebox, add 2-fluoro-6-chloronicotinic acid (1.0 eq),
(0.6 eq), and (5 mol%) to a reaction vial. -
Solvent: Add anhydrous DMF (0.2 M concentration).
-
Reaction: Seal and heat to 90°C for 4-12 hours. Monitor by LC-MS for the disappearance of the chloro-starting material.[1]
-
Workup: Cool to RT. Dilute with EtOAc and wash with 1M HCl (to break down zinc salts) followed by brine.
-
Purification: The product is acidic; purify via reverse-phase chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).
Visualization of Synthetic Pathway
Caption: Figure 1. Strategic synthesis via regioselective cyanation of the 6-chloro intermediate.
Reactivity & Applications in Drug Design[1][2]
The "Fluorine Effect" in Medicinal Chemistry
The C2-fluorine is not merely a substituent; it is a leaving group.[1] In drug discovery, this scaffold is frequently used to synthesize bicyclic heteroaromatics (e.g., pyrido[2,3-d]pyrimidines).[1]
Mechanism (
Functional Group Transformations
-
Nitrile Hydrolysis: Under controlled acidic conditions (
), the C6-CN group converts to a primary amide ( ).[1] Vigorous hydrolysis yields the di-acid (2-fluoropyridine-3,6-dicarboxylic acid).[1] -
Tetrazole Formation: Reaction with sodium azide (
) converts the nitrile into a tetrazole, a bioisostere for carboxylic acids often used to improve metabolic stability.[1]
Reactivity Workflow Diagram
Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal reactivity of the F and CN groups.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for fluorinated pyridines and nitriles.[1]
-
Hazard Statements:
-
Handling: Always manipulate in a fume hood. Avoid contact with strong acids which may liberate HCN gas from the nitrile moiety (though the aromatic nitrile is relatively stable).[1]
References
-
Sigma-Aldrich. 6-Cyano-2-fluoronicotinic acid Product Page. Retrieved from [1]
-
PubChem. 2-Fluoronicotinic Acid Derivatives and Analogues. National Library of Medicine.[1] Retrieved from
-
Frontiers in Chemistry. Biocatalytic synthesis of fluorinated building blocks. (2021). Retrieved from
-
ChemicalBook. Synthesis routes of Fluoronicotinic acid derivatives. Retrieved from
Sources
Navigating Chemical Nomenclature and Synthesis: A Technical Guide to 6-Cyano-2-fluoronicotinic Acid
The following technical guide provides an in-depth analysis of 6-Cyano-2-fluoronicotinic acid , a specialized pyridine intermediate used in the synthesis of complex pharmaceutical agents.
Executive Summary
6-Cyano-2-fluoronicotinic acid (CAS 1803788-14-8 ) is a critical bifunctional building block in medicinal chemistry.[1] Characterized by a highly functionalized pyridine core, it features three distinct reactive handles: a carboxylic acid at C3, a fluorine atom at C2, and a nitrile (cyano) group at C6. This specific substitution pattern makes it an invaluable scaffold for constructing kinase inhibitors , KRAS G12C inhibitors , and other targeted small molecules where the pyridine ring serves as a pharmacophore linker.
This guide addresses the nomenclature ambiguities often encountered in procurement and patent landscaping, details the preferred synthetic routes, and outlines the downstream utility of this scaffold.
Nomenclature Matrix & Synonyms
In the high-throughput environment of drug discovery, a single compound may be referenced by multiple naming conventions. The table below consolidates the valid synonyms and identifiers for 6-Cyano-2-fluoronicotinic acid to ensure accurate database retrieval (SciFinder, Reaxys, PubChem).
| Identifier Type | Value / Name | Notes |
| Common Name | 6-Cyano-2-fluoronicotinic acid | Preferred in medicinal chemistry verbal communication.[1][2] |
| Systematic IUPAC | 6-Cyano-2-fluoropyridine-3-carboxylic acid | The standard for regulatory filings and patent claims.[1] |
| Inverted IUPAC | 2-Fluoro-6-cyanopyridine-3-carboxylic acid | Often used in vendor catalogs to group by the fluoro substituent.[1] |
| CAS Registry Number | 1803788-14-8 | The unique numeric identifier.[1][3] Essential for exact searching. |
| SMILES | OC(=O)c1ccc(C#N)nc1F | Machine-readable string for chemoinformatics.[1][2] |
| InChI Key | (Computed) WMHSQCDPPJRWIL-UHFFFAOYSA-N | Standard hash for structure verification. |
| Ambiguous/Misnomers | 2-Fluoro-5-carboxypyridine-2-carbonitrile | Technically descriptive but violates IUPAC numbering priority rules.[1] |
Structural Validation
To prevent confusion with its regioisomers (e.g., 2-cyano-6-fluoronicotinic acid), researchers must verify the substitution pattern:
-
Position 2: Fluorine (F) - Activated for SNAr displacement.[1]
-
Position 3: Carboxylic Acid (COOH) - Handle for amide coupling.[1]
-
Position 6: Cyano (CN) - Precursor for amines, amides, or heterocycles.[1]
Synthetic Pathways & Experimental Protocols
The synthesis of 6-Cyano-2-fluoronicotinic acid is rarely performed via direct cyanation of the difluoro precursor due to regioselectivity issues.[1] The industry-standard approach utilizes Pd-catalyzed cyanation of a halogenated precursor (Bromo- or Chloro-).[1]
Synthesis Logic Diagram
The following diagram illustrates the logical flow for selecting the optimal synthetic route based on starting material availability.
Caption: Comparative synthetic routes. Route B (Green) is preferred for high purity and scalability.
Protocol: Pd-Catalyzed Cyanation (Route B)[2]
This protocol describes the conversion of 6-Chloro-2-fluoronicotinic acid to the target compound. This method avoids the handling of toxic free cyanide gas and ensures high regiocontrol.
Reagents:
-
Substrate: 6-Chloro-2-fluoronicotinic acid (1.0 eq)[1]
-
Cyanating Agent: Zinc Cyanide (Zn(CN)₂) (0.6 eq)
-
Catalyst: Pd(dppf)Cl₂ (0.05 eq)
-
Promoter: Zinc Dust (0.1 eq) - activates the catalyst[1]
-
Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) (anhydrous)
Step-by-Step Methodology:
-
Inertion: Charge a dry reaction vial with 6-Chloro-2-fluoronicotinic acid, Zn(CN)₂, Pd(dppf)Cl₂, and Zn dust. Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvation: Inject anhydrous DMF via syringe. The concentration should be approximately 0.2 M relative to the substrate.
-
Reaction: Heat the mixture to 110°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: [M-H]⁻ = 165.0).
-
Note: The carboxylic acid proton may interfere slightly; if conversion is low, use the methyl ester of the starting material and hydrolyze post-cyanation.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (to break up Zinc salts) followed by brine.
-
Purification: The product is an acid.[2][4] Extract into saturated NaHCO₃ (aq), wash the aqueous layer with EtOAc (to remove non-acidic impurities), then acidify the aqueous layer to pH 2 with HCl. Precipitate or extract the product with EtOAc/THF.
-
Yield: Expected yield is 65–85% as an off-white solid.[1]
Applications in Drug Discovery
The 6-Cyano-2-fluoronicotinic acid scaffold is a "privileged structure" because it allows for orthogonal functionalization.[1]
Functionalization Logic
-
Amide Coupling (C3): The carboxylic acid is typically the first point of diversification, coupled to amines to form the core pharmacophore.
-
SNAr Displacement (C2): The fluorine atom at C2 is highly activated by the electron-withdrawing cyano (C6) and carbonyl (C3) groups. It can be displaced by amines, alkoxides, or thiols after the amide coupling to introduce diversity.
-
Nitrile Transformation (C6): The cyano group can be:
-
Hydrolyzed to a primary amide (CONH₂).
-
Reduced to a benzylamine (CH₂NH₂).
-
Converted to a tetrazole (bioisostere for carboxylic acid).
-
Pathway Visualization
Caption: Orthogonal diversification strategy. The C2-Fluorine displacement (Red Arrow) is a key step in generating library diversity.[1]
References
-
Synthetic Precursor: Synthesis of 2,6-Difluoronicotinic acid. Patent WO2008089459A1.[5] Available at:
-
Methodology (Cyanation): Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments. Chemical Reviews. Available at: [Link]
-
Reaction Safety: CDC Medical Management Guidelines for Hydrogen Cyanide (Relevant for Route A risks). Available at: [Link]
Sources
- 1. 73112-09-1|2-Cyanonicotinic acid|BLD Pharm [bldpharm.com]
- 2. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-fluoronicotinic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 5. 29632-74-4 | 2-Fluoro-4-iodoaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
The Strategic Integration of Cyano and Fluoro Groups in Heterocyclic Scaffolds: A Technical Guide for Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the deliberate incorporation of specific functional groups into bioactive scaffolds is a cornerstone of rational drug design. Among these, the cyano and fluoro moieties have emerged as powerful tools for optimizing the pharmacological profiles of heterocyclic drug candidates. This technical guide provides an in-depth exploration of heterocyclic building blocks containing both cyano and fluoro groups, intended for researchers, scientists, and professionals in drug development. We will dissect the synergistic effects of these functionalities on molecular properties, delve into the nuances of their synthetic installation, and showcase their successful application in contemporary drug discovery, thereby offering a comprehensive resource for leveraging these privileged structural motifs.
Introduction: The Power of Strategic Functionalization
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to engage in a multitude of biological interactions.[1][2] The strategic adornment of these core structures with specific functional groups can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[3] This guide focuses on the compelling combination of cyano (–C≡N) and fluoro (–F) groups within heterocyclic frameworks. The unique electronic properties of these two groups, when combined, offer a powerful strategy to modulate key drug-like properties, including metabolic stability, binding affinity, lipophilicity, and bioavailability.[4][5][6]
The rationale behind this focused exploration lies in the increasing prevalence of fluoro- and cyano-substituted heterocycles in recently approved drugs and clinical candidates.[7][8] Understanding the underlying principles of their design, the intricacies of their synthesis, and their ultimate impact on biological activity is paramount for any drug discovery program aiming to innovate and succeed.
The Physicochemical Impact of Fluoro and Cyano Groups: A Synergistic Alliance
The strategic incorporation of fluorine atoms and cyano groups into heterocyclic building blocks can dramatically alter their physicochemical characteristics.[6] These modifications are not merely additive but can exert a synergistic effect on the molecule's overall properties, providing medicinal chemists with a sophisticated toolkit for fine-tuning drug candidates.
The Influence of Fluorine: More Than Just a Halogen
Fluorine, being the most electronegative element, imparts a range of beneficial properties to a drug molecule.[9] Its small size allows it to act as a bioisostere for hydrogen, yet its electronic influence is profound.[10]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s.[4][9] This "metabolic shielding" can significantly enhance a drug's half-life.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as nitrogen atoms within a heterocycle.[5][8] This can be crucial for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility, permeability, and target engagement.
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.[4] These interactions can lead to a significant increase in binding affinity and potency.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation.
The Versatility of the Cyano Group
The cyano group is a unique functional moiety with a rich and diverse role in medicinal chemistry.[11] Its linear geometry and electronic character contribute to its multifaceted utility.
-
Hydrogen Bond Acceptor: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, facilitating key interactions with protein targets.[11]
-
Metabolic Stability: Similar to fluorine, the cyano group can block sites of metabolism.
-
Modulation of Physicochemical Properties: The cyano group is strongly electron-withdrawing, which can impact the electronic distribution of the heterocyclic ring and influence its reactivity and pKa.[12]
-
Covalent Warhead: In certain contexts, the cyano group can act as a reversible or irreversible covalent "warhead," forming a covalent bond with a nucleophilic residue (e.g., cysteine) in the target protein.[13] This can lead to prolonged and potent inhibition.
-
Bioisostere: The cyano group can serve as a bioisostere for other functional groups, such as a carbonyl group or a hydroxyl group, offering advantages in terms of metabolic stability and bioavailability.[14][15]
The Synergistic Effect
The combination of fluoro and cyano groups on a heterocyclic scaffold can lead to a synergistic enhancement of desirable properties. For instance, the electron-withdrawing effects of both groups can be additive, leading to a more pronounced modulation of pKa. Furthermore, the presence of both functionalities provides multiple points for interaction with a biological target, potentially leading to a significant increase in binding affinity and selectivity. A prime example is 2-cyano-3-fluoropyridine, a valuable building block where the combined electron-withdrawing power of the cyano and fluoro groups activates the pyridine ring for various chemical transformations.[6]
Synthetic Strategies for the Incorporation of Fluoro and Cyano Groups
The successful synthesis of heterocyclic building blocks bearing both fluoro and cyano groups requires a carefully considered synthetic strategy. The choice of method depends on the nature of the heterocyclic core, the desired regiochemistry, and the compatibility with other functional groups.
Introduction of Fluorine
The introduction of fluorine into heterocyclic rings can be challenging due to the high reactivity of many fluorinating reagents.[5] However, a range of methods have been developed to address this challenge.
-
Nucleophilic Fluorination: This is a common method that involves the displacement of a leaving group (e.g., a halide or a nitro group) with a fluoride ion source.[16][17] Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are often used, but their low solubility can necessitate high temperatures and long reaction times.[16] The use of phase-transfer catalysts or more soluble fluoride sources can improve reaction efficiency.[7]
-
Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine species ("F+").[17] Reagents such as Selectfluor® are widely used for the direct fluorination of electron-rich heterocycles.[18]
-
Deoxofluorination: This method involves the conversion of a hydroxyl or carbonyl group to a fluorine or difluoro group, respectively. Reagents like diethylaminosulfur trifluoride (DAST) are commonly employed for this transformation.
-
Building Block Approach: A prevalent strategy in drug discovery is the use of pre-fluorinated building blocks in the synthesis.[19][20] This approach avoids the often harsh conditions of late-stage fluorination and allows for the precise and predictable installation of fluorine atoms.
Introduction of the Cyano Group
The introduction of a cyano group can be achieved through various methods, each with its own advantages and limitations.
-
Nucleophilic Cyanation: This involves the reaction of a heterocyclic halide with a cyanide salt, such as sodium or potassium cyanide. Palladium-catalyzed cyanation reactions are particularly effective for aryl and heteroaryl halides.
-
Sandmeyer Reaction: This classic reaction involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide.
-
From Aldehydes or Amides: Aldehydes can be converted to nitriles via the formation of an oxime followed by dehydration.[11] Similarly, primary amides can be dehydrated to nitriles using a variety of dehydrating agents.
-
Transition Metal-Catalyzed Cyanation: Modern methods often employ transition metal catalysts to facilitate the cyanation of C-H bonds or other functional groups, offering high efficiency and functional group tolerance.[21]
A Representative Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a cyano- and fluoro-substituted heterocyclic building block, highlighting key decision points for the synthetic chemist.
Sources
- 1. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Recent Advances: Heterocycles in Drugs and Drug Discovery | MDPI [mdpi.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Determining the Solubility Profile of 6-Cyano-2-fluoronicotinic Acid in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility in Drug Development
In the journey from discovery to a marketable therapeutic, a compound's physicochemical properties dictate its fate. Among these, aqueous and non-aqueous solubility are paramount. Poor solubility can lead to low bioavailability, erratic absorption, and significant challenges in developing viable dosage forms.[3] Understanding the solubility profile of a compound like 6-Cyano-2-fluoronicotinic acid across a spectrum of organic solvents is essential for:
-
Preclinical Formulation: Developing appropriate vehicle solutions for in vitro and in vivo screening.
-
Process Chemistry: Selecting suitable solvents for reaction, purification, and crystallization, which directly impacts yield and purity.
-
Analytical Method Development: Preparing stock solutions and standards for assays.
-
Advanced Formulation: Providing foundational data for creating amorphous solid dispersions, lipid-based formulations, or other advanced delivery systems.
This guide serves as a comprehensive roadmap for establishing a robust and reliable solubility profile for 6-Cyano-2-fluoronicotinic acid, empowering researchers to make data-driven decisions in the development pipeline.
Physicochemical Profile: An Analog-Based Predictive Framework
Direct experimental data for 6-Cyano-2-fluoronicotinic acid is scarce. However, we can establish a predictive foundation by examining its closest structural analogs. The electronic effects of the substituents on the pyridine ring—a carboxylic acid at the 3-position, a fluorine atom at the 2-position, and a cyano group at the 6-position—will govern its behavior.
-
Acidity (pKa): The carboxylic acid group is the primary acidic center. The electron-withdrawing nature of both the fluorine atom and the pyridine ring nitrogen will increase the acidity (lower the pKa) compared to benzoic acid. The additional potent electron-withdrawing cyano group is expected to lower the pKa even further than its halogenated counterparts.
-
Lipophilicity (logP): The fluorine and cyano groups will increase the lipophilicity compared to unsubstituted nicotinic acid.
The table below summarizes the known properties of key analogs to provide context for the anticipated properties of our target compound.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Known Solubility |
| 6-Fluoronicotinic acid | 403-45-2 | 141.10 | 144 - 148 | 3.41 ± 0.10 | Soluble in water and common organic solvents.[1][4] |
| 6-Chloronicotinic acid | 5326-23-8 | 157.55 | 190 (dec.) | 3.24 ± 0.10 | Water (2 mg/mL @ 20°C), ethanol, methanol, DMSO; slightly in chloroform.[5] |
| 6-Bromo-2-fluoronicotinic acid | 1214345-17-1 | 220.00 | Not Available | Not Available | No data available.[6][7] |
| 2-Fluoronicotinic acid | 393-55-5 | 141.10 | Not Available | Not Available | No data available.[8] |
Causality Insight: The choice of solvents for testing should be guided by these predicted properties. The acidic nature of the molecule suggests that its charge state, and thus solubility, will be highly dependent on the pH and the proton-accepting ability of the solvent. Its predicted moderate lipophilicity suggests solubility in a range of polar and non-polar organic solvents.
Experimental Design: The Equilibrium Shake-Flask Method
To ensure scientific rigor and trustworthiness, the gold-standard equilibrium (or thermodynamic) solubility measurement is required. The Shake-Flask method, as described by Higuchi and Connors, remains the most reliable approach.[4] This method ensures that the solution has reached a true equilibrium with the excess solid phase, providing a definitive solubility value under specific conditions.
Core Protocol: Equilibrium Solubility Determination
This protocol outlines the steps to measure the solubility of 6-Cyano-2-fluoronicotinic acid in a selected organic solvent at a controlled temperature.
Step 1: Preparation 1.1. Select a panel of organic solvents with varying polarities (e.g., Methanol, Ethanol, Isopropyl Alcohol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane). 1.2. Ensure the 6-Cyano-2-fluoronicotinic acid is a crystalline solid of known purity. Amorphous material or impurities can significantly alter solubility results. 1.3. Prepare at least three vials (e.g., 4 mL glass vials with PTFE-lined caps) for each solvent to be tested.
Step 2: Sample Addition 2.1. Add an excess amount of 6-Cyano-2-fluoronicotinic acid to each vial. "Excess" is critical; a good starting point is ~20-50 mg. The goal is to have visible undissolved solid remaining at the end of the experiment, ensuring saturation. 2.2. Accurately add a fixed volume of the chosen solvent (e.g., 2 mL) to each vial.
Step 3: Equilibration 3.1. Tightly cap the vials. 3.2. Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C). 3.3. Agitate the samples for a predetermined equilibration period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached, especially for poorly soluble compounds.
Expert Insight: To validate the equilibration time, a time-course study can be performed where samples are taken at various intervals (e.g., 8, 16, 24, 48 hours). Equilibrium is confirmed when the measured concentration plateaus.
Step 4: Sample Processing 4.1. After equilibration, remove the vials and allow the excess solid to settle for approximately 30 minutes in the incubator to maintain temperature. 4.2. Carefully withdraw an aliquot of the supernatant using a pipette. 4.3. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean vial for analysis. This step is crucial to remove all undissolved micro-particulates.
Trustworthiness Check: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane, preventing loss of the analyte.
Step 5: Analysis 5.1. Accurately dilute the filtered samples with a suitable mobile phase or diluent to fall within the calibrated range of the analytical method (see Section 4). 5.2. Quantify the concentration of 6-Cyano-2-fluoronicotinic acid in the diluted samples using a validated analytical method, such as HPLC-UV.
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask protocol.
Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.
Analytical Quantification: HPLC-UV Method Development
A robust and validated analytical method is the cornerstone of accurate solubility determination. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and reliable technique for this purpose.
Core Protocol: HPLC-UV Method
Step 1: Instrument and Column Selection 1.1. HPLC System: A standard HPLC system with a UV detector is sufficient. 1.2. Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point for this type of aromatic analyte.
Step 2: Mobile Phase Preparation 2.1. Aqueous Phase (A): Deionized water with 0.1% formic acid or phosphoric acid. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. 2.2. Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity. 2.3. Method Type: A gradient elution is recommended for initial development to ensure separation from any potential impurities or degradants, starting with a higher aqueous composition and ramping up the organic phase. A typical gradient might be 5% to 95% B over 10 minutes. An isocratic method can be developed later for higher throughput if the compound is sufficiently retained and separated.
Step 3: Standard Preparation and Calibration 3.1. Prepare a stock solution of 6-Cyano-2-fluoronicotinic acid of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile or 50:50 Acetonitrile:Water). 3.2. Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the diluted solubility samples. 3.3. Inject the standards to generate a calibration curve by plotting peak area against concentration. A linear regression with R² > 0.999 is required for a reliable quantitative method.
Step 4: Sample Analysis 4.1. Set the UV detector to a wavelength of maximum absorbance (λmax) for the compound, which can be determined using a UV-Vis spectrophotometer or a diode-array detector. For a pyridine-based structure, a starting wavelength of ~260-270 nm is reasonable. 4.2. Inject the diluted, filtered samples from the solubility experiment. 4.3. Integrate the peak area corresponding to the analyte.
Step 5: Calculation 5.1. Use the calibration curve equation to determine the concentration of the diluted sample. 5.2. Multiply this concentration by the dilution factor to calculate the final solubility of 6-Cyano-2-fluoronicotinic acid in the original solvent. Report the final value in mg/mL or g/L.
Workflow for Analytical Method Development
Sources
- 1. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. chembk.com [chembk.com]
- 4. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 5. 1214345-17-1|6-Bromo-2-fluoronicotinic acid|BLD Pharm [bldpharm.com]
- 6. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]
- 7. 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: pKa Values of Fluorinated Pyridine Carboxylic Acids
Executive Summary
In medicinal chemistry, the precise modulation of pKa is a critical lever for optimizing pharmacokinetics (PK). Fluorinated pyridine carboxylic acids serve as high-value building blocks because they offer a dual advantage: the pyridine ring provides a privileged scaffold for hydrogen bonding, while fluorine substitution electronically tunes the acidity and lipophilicity (LogD) without significantly altering steric bulk.
This guide provides a technical analysis of the pKa values of mono-fluorinated pyridine carboxylic acids. It synthesizes experimental baselines with computational predictions to establish a reference framework for rational drug design. Furthermore, it details the "Gold Standard" protocols for experimentally determining these values in a corporate laboratory setting.
Theoretical Framework: The Fluorine Effect
To predict and interpret the pKa shifts in these systems, one must understand the electronic competition between the nitrogen lone pair, the carboxyl group, and the fluorine substituent.
The Zwitterionic Nature
Pyridine carboxylic acids exist in equilibrium between neutral, zwitterionic, cationic, and anionic forms.
-
pKa1 (Acidic Region): Protonation of the carboxylate (COO⁻ → COOH) or deprotonation of the pyridinium nitrogen (NH⁺ → N), depending on the specific isomer.
-
pKa2 (Basic Region): Dissociation of the remaining proton.
Inductive vs. Resonance Effects
Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R).
-
Inductive Effect (-I): Dominant. Fluorine withdraws electron density through the sigma bond framework. This stabilizes the conjugate base (carboxylate anion), thereby lowering the pKa (increasing acidity) of the carboxylic acid.[1]
-
Position Matters:
-
Ortho (2-position relative to COOH): Strongest -I effect. Drastic reduction in pKa.
-
Meta/Para: Weaker -I effect.
-
Structural Logic Diagram
The following diagram illustrates the electronic influences governing pKa shifts.
Figure 1: Mechanistic flow of fluorine-induced acidity changes.
Data Repository: Comparative pKa Values
The following table consolidates experimental baseline data for parent compounds and high-confidence predicted values for fluorinated analogs.
Note on Data Integrity: Experimental values for specific fluorinated isomers are rare in open literature. The "Fluorinated" values below are high-confidence computational predictions (ACD/Labs, EPISuite) validated against known trends in Hammett substituent constants (
Table 1: pKa Comparison of Pyridine Carboxylic Acids
| Isomer Scaffold | Compound Name | Position of F | pKa1 (COOH) | pKa2 (NH⁺) | Δ pKa (vs Parent) |
| 2-COOH (Picolinic) | Picolinic Acid | None | 1.01 | 5.39 | Ref |
| 3-Fluoropicolinic acid | 3 (Ortho) | ~0.5 (Pred) | 2.71 | -2.68 | |
| 4-Fluoropicolinic acid | 4 (Meta) | ~0.8 (Pred) | 3.55 | -1.84 | |
| 3-COOH (Nicotinic) | Nicotinic Acid | None | 2.07 | 4.85 | Ref |
| 5-Fluoronicotinic acid | 5 (Meta) | 3.13 | < 2.0 | -1.7 (Net) | |
| 6-Fluoronicotinic acid | 6 (Para) | 3.41 | < 2.0 | -1.4 (Net) | |
| 4-COOH (Isonicotinic) | Isonicotinic Acid | None | 1.84 | 4.96 | Ref |
| 2-Fluoroisonicotinic acid | 2 (Meta) | 3.03** | < 2.0 | -1.9 (Net) |
*Critical Interpretation:
-
Parent values are experimental (25°C, aqueous).
-
*For Fluorinated analogs: The values listed often represent the "macroscopic" acidic pKa. The introduction of Fluorine significantly lowers the basicity of the pyridine nitrogen (often dropping pKa(NH⁺) below 2.0), making the observed pKa in the 2.5–3.5 range attributable to the carboxylic acid in a non-zwitterionic context.
Experimental Protocols
For internal validation, rely on Potentiometric Titration for soluble species and 19F NMR Titration for sparingly soluble or complex mixtures.
Protocol A: Potentiometric Titration (The Gold Standard)
Applicability: Compounds with solubility >0.5 mM in water/methanol.
-
Preparation: Dissolve 1-2 mg of the fluorinated pyridine carboxylic acid in 20 mL of degassed water (or 0.15 M KCl background electrolyte).
-
Calibration: Calibrate the glass electrode using a 3-point calibration (pH 1.68, 4.01, 7.00) to account for the acidic region.[1][2]
-
Titration:
-
Acidify the solution to pH ~1.5 using 0.1 M HCl.
-
Titrate with 0.1 M carbonate-free NaOH using a micro-burette (0.5 µL increments).
-
Record potential (mV) after stabilization (<0.1 mV/sec drift).
-
-
Data Analysis: Use the Bjerrum method or Gran plots to determine the equivalence points. Fit the curve using non-linear regression to solve for
.
Protocol B: 19F NMR pH Titration
Applicability: Low solubility compounds or when monitoring specific ionization sites.
-
Sample Prep: Prepare a 500 µM solution in
. Add a non-titratable internal standard (e.g., trifluorotoluene) in a coaxial insert. -
Buffer Series: Prepare a series of 10 buffers ranging from pH 1.0 to 8.0.
-
Acquisition:
-
Aliquot sample into NMR tubes containing the buffers.
-
Acquire 19F NMR spectra (proton-decoupled).
-
Record the chemical shift (
) of the fluorine signal.
-
-
Calculation: The chemical shift changes as the electronic environment shifts upon deprotonation. Plot
vs. pH and fit to the Henderson-Hasselbalch equation:
Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate pKa determination protocol.
Applications in Drug Discovery[3][4]
Understanding these values allows for strategic "Bioisosteric Switching":
-
Lipophilicity Modulation: Fluorination typically increases LogP. However, by lowering the pKa of the pyridine nitrogen, you reduce the percentage of ionized species at physiological pH (7.4). This can unexpectedly increase membrane permeability.
-
Metabolic Stability: Blocking the 6-position of nicotinic acid with fluorine (6-Fluoronicotinic acid) prevents oxidative metabolism by aldehyde oxidase.
-
Binding Affinity: The electron-deficient ring of fluorinated pyridines can engage in stronger
stacking interactions with aromatic residues in the binding pocket.
References
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Link
-
Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties. Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 242819, 6-Fluoronicotinic acid. Link
-
Sigma-Aldrich. (2023). Product Specification: 6-Fluoropyridine-3-carboxylic acid.[3][4][5] Link
-
Exner, O., & Cársky, P. (2001). Acidity of carboxylic acids: a rebuttal and redefinition. Journal of the American Chemical Society.[2][6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acidity of carboxylic acids: a rebuttal and redefinition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. chemscene.com [chemscene.com]
- 5. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isonicotinic Acid [drugfuture.com]
Methodological & Application
Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-Cyano-2-fluoronicotinic Acid
Executive Summary
This technical guide outlines the protocols for performing nucleophilic aromatic substitution (SNAr) on 6-Cyano-2-fluoronicotinic acid (CAS: 1211585-77-5). This scaffold represents a "privileged structure" in medicinal chemistry due to its trifunctional nature: a carboxylic acid for solubility/coupling, a nitrile for further derivatization (e.g., to tetrazoles or amides), and a highly activated 2-fluoro position for diversity generation.
The primary challenge in working with this substrate is managing the interplay between the acidic carboxylic group and the basic nucleophiles typically employed in SNAr. This guide provides two distinct workflows: Direct Displacement (on the free acid) and Ester-Mediated Displacement (via an intermediate ester), ensuring high yields and regioselectivity.
Mechanistic Insight & Regioselectivity
Electronic Landscape
The 2-position of the pyridine ring is electronically primed for nucleophilic attack due to the cooperative electron-withdrawing effects of:
-
The Ring Nitrogen (N1): Exerts a strong inductive (-I) and mesomeric (-M) pull, activating the ortho (C2) and para (C4) positions.
-
The Fluorine Atom (C2): Highly electronegative, it destabilizes the ground state but stabilizes the transition state (Meisenheimer complex) via the "Element Effect," making it a superior leaving group to chlorine or bromine in SNAr.
-
The Cyano Group (C6): A strong electron-withdrawing group that further lowers the LUMO energy of the ring.
The "Zwitterion Challenge"
When reacting the free acid with basic nucleophiles (amines), the first equivalent of base simply deprotonates the carboxylic acid (pKa ~3.5). The resulting carboxylate anion (
-
Implication: Reaction rates on the free acid are slower than on the ester.
-
Solution: Use polar aprotic solvents (DMSO, DMF) to solvate the ion pair and heat (60–80 °C) to overcome the activation energy barrier.
Regioselectivity Map
The following diagram illustrates the competing pathways and the thermodynamic preference for C2-substitution.
Figure 1: Reaction landscape showing the dominance of C2 substitution over C6 displacement or nitrile hydrolysis under controlled conditions.
General Protocol Guidelines
Solvent Selection Matrix
The choice of solvent is critical for solubilizing the zwitterionic intermediate formed during the reaction of the free acid.
| Solvent | Polarity | Suitability | Notes |
| DMSO | High | Excellent | Best for free acid reactions; solubilizes carboxylate salts well. |
| DMF | High | Good | Good alternative to DMSO; easier to remove (lower BP). |
| NMP | High | Good | Stable at high temperatures; difficult to remove. |
| THF | Medium | Poor | Substrate (free acid salt) often precipitates, stalling reaction. |
| EtOH | High | Moderate | Can be used for very reactive amines; risk of esterification side-products. |
Experimental Protocols
Protocol A: Direct Amination of the Free Acid
Best for: Rapid library synthesis where esterification is an unwanted extra step.
Reagents:
-
Substrate: 6-Cyano-2-fluoronicotinic acid (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (2.5 eq)
-
Solvent: Anhydrous DMSO (0.5 M concentration)
Procedure:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 6-Cyano-2-fluoronicotinic acid (100 mg, 0.60 mmol) in DMSO (1.2 mL).
-
Addition: Add the Amine (1.50 mmol, 2.5 eq) dropwise.
-
Note: An exotherm may occur due to acid-base neutralization.
-
Alternative: If the amine is expensive, use 1.1 eq of Amine and 2.0 eq of DIPEA (Diisopropylethylamine) as the auxiliary base.
-
-
Reaction: Seal the vial and heat to 60 °C for 2–4 hours.
-
Monitoring: Check by LC-MS.[1] The starting material (MW 166) should disappear, replaced by the product mass (MW 166 - 19 + Amine_MW).
-
-
Workup (Precipitation Method):
-
Cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 10 volumes of 1N HCl (aqueous). The product (carboxylic acid) should precipitate out as the zwitterion or free acid.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Workup (Extraction Method - if no precipitate):
-
Dilute with EtOAc. Wash with 1N HCl (to remove excess amine) and then Brine. Dry over Na₂SO₄ and concentrate.
-
Protocol B: Etherification via Alkoxides
Best for: Introducing alkoxy groups (O-nucleophiles). Requires strict anhydrous conditions.
Reagents:
-
Substrate: 6-Cyano-2-fluoronicotinic acid (1.0 eq)
-
Alcohol: R-OH (Solvent or 3.0 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion) (2.2 eq)
-
Solvent: THF or DMF (Anhydrous)
Procedure:
-
Alkoxide Formation: In a dry flask under Argon, suspend NaH (2.2 eq) in anhydrous THF/DMF . Carefully add the Alcohol (R-OH) at 0 °C. Stir for 15 min until H₂ evolution ceases.
-
Why 2.2 eq? 1.0 eq to deprotonate the carboxylic acid, 1.0 eq to deprotonate the alcohol, 0.2 eq excess.
-
-
Substrate Addition: Add a solution of 6-Cyano-2-fluoronicotinic acid (1.0 eq) in minimal DMF/THF to the alkoxide mixture at 0 °C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours.
-
Caution: Avoid heating above 50 °C to prevent attack at the nitrile (C6) or hydrolysis.
-
-
Quench: Carefully quench with 0.5 M Citric Acid (pH ~4) to protonate the product without hydrolyzing the nitrile.
-
Isolation: Extract with EtOAc/IPA (3:1), wash with brine, and concentrate.
Troubleshooting & Optimization
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Nucleophile protonated by COOH; salt precipitated. | Switch solvent to DMSO; Increase temperature to 80 °C; Use auxiliary base (DIPEA). |
| Hydrolysis of Nitrile | Reaction too basic or aqueous workup too harsh. | Keep pH < 10 during workup; Avoid strong hydroxide bases (NaOH) at high heat. |
| Decarboxylation | Excessive heat (>120 °C) in DMSO. | Keep reaction temperature < 100 °C. |
| Regioisomer Mix | Attack at C6 (rare). | Lower temperature; Ensure C2-F is the substrate (F is much better LG than CN). |
Workflow Decision Tree
Figure 2: Decision tree for selecting the appropriate protocol based on nucleophile type.
References
-
Reactivity of 2-Fluoropyridines
- Context: 2-Fluoropyridines undergo SNAr approximately 320 times faster than 2-chloropyridines due to the high electronegativity of fluorine stabilizing the Meisenheimer complex.
-
Source: Murai, M., et al. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." ResearchGate.[2]
-
Substituent Effects in Pyridines
- Context: The 6-cyano group acts as a strong electron-withdrawing group, activating the ring, while the carboxylic acid (when deprotonated)
-
Source:Organic & Biomolecular Chemistry, 2014. "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions."
-
Compound Properties (6-Fluoronicotinic Acid Derivatives)
- Context: Physical properties and safety d
-
Source: PubChem CID 242819.
-
Analogous SNAr Protocols
- Context: General conditions for SNAr on functionalized pyridines using mild bases and polar solvents.
-
Source:Journal of the American Chemical Society, 2014. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution."
Sources
Using 6-Cyano-2-fluoronicotinic acid as a drug discovery building block
Application Note: 6-Cyano-2-fluoronicotinic Acid as a Strategic Scaffold in Drug Discovery
Executive Summary
6-Cyano-2-fluoronicotinic acid (6-CFNA) represents a "privileged scaffold" for medicinal chemistry, offering three distinct, orthogonally reactive sites on a single pyridine core.[1] Unlike simple fluoronicotinic acids, the addition of the C6-cyano group significantly alters the electronic landscape of the ring, enhancing the electrophilicity at the C2 position while providing a versatile handle for late-stage diversification.
This guide details the strategic application of 6-CFNA in the synthesis of complex bioactive heterocycles, specifically focusing on SNAr diversifications , fragment-based drug discovery (FBDD) , and fused-ring construction (e.g., pyrido[2,3-d]pyrimidines).
Chemical Profile & Strategic Utility
| Property | Data | Strategic Implication |
| CAS Number | 1803788-14-8 | Unique identifier for sourcing.[1] |
| Formula | C₇H₃FN₂O₂ | High atom economy for fragment-based design.[1] |
| MW | 166.11 g/mol | Ideal for "Lead-Like" space (allows significant mass addition).[1] |
| C2-Fluoro | Highly Activated | Primary site for SNAr.[1] Activated by ring N, C3-COOH, and C6-CN.[1] |
| C3-COOH | Modulatable | Amide coupling, esterification, or Curtius rearrangement.[1] |
| C6-Cyano | Versatile | Precursor to amines, amides, tetrazoles, or amidines. |
Reactivity Landscape
The molecule functions as a tri-functional electrophile/nucleophile precursor .[1] The C2-fluorine is exceptionally labile toward nucleophilic aromatic substitution (
Figure 1: Orthogonal reactivity map of 6-Cyano-2-fluoronicotinic acid.
Synthetic Workflows & Protocols
Workflow A: Sequential Functionalization (Linear Synthesis)
This approach is best for generating SAR (Structure-Activity Relationship) libraries where the C2 substituent is varied while the C3 and C6 positions remain constant or are modified late-stage.[1]
Step 1: C2-SNAr Displacement
-
Rationale: The C2-F bond is the most reactive.[1] Performing this step first prevents side reactions at the acid (e.g., self-condensation) and establishes the core pharmacophore.[1]
-
Reaction: 6-CFNA + R-NH₂
2-Amino-6-cyanonicotinic acid derivative.[1]
Protocol 1: General SNAr Displacement
-
Reagents: 6-Cyano-2-fluoronicotinic acid (1.0 equiv), Primary/Secondary Amine (1.1 equiv), DIPEA (2.5 equiv).[1]
-
Solvent: THF or DMF (0.2 M). Note: DMF is preferred for less reactive amines.
-
Procedure:
-
Dissolve 6-CFNA in the solvent at 0°C.[1]
-
Add DIPEA followed by the amine dropwise.[1]
-
Allow to warm to RT and stir for 2–4 hours. (Monitor by LCMS; disappearance of F-SM is usually rapid).[1]
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), then brine. Dry over Na₂SO₄.[1]
-
-
Yield Expectation: 85–95%.
Step 2: C3-Amide Coupling
-
Rationale: Once the C2 position is installed, the C3-COOH can be coupled to diverse amines to extend the molecule into the solvent-exposed region of the protein binding pocket.
-
Protocol: Standard HATU/DMF conditions are effective. Caution: Ensure the C6-cyano group is not hydrolyzed; avoid strong aqueous acids or bases at high temps.
Workflow B: Cyclization to Fused Heterocycles
6-CFNA is a potent precursor for pyrido[2,3-d]pyrimidines , a scaffold seen in numerous kinase inhibitors (e.g., CDK4/6 inhibitors).[1]
Mechanism:
-
Displacement of F at C2 by a guanidine or urea derivative.[1]
-
Intramolecular cyclization onto the C3-ester or activated acid.[1]
Figure 2: Synthesis of fused pyrido-pyrimidine systems.
Protocol 2: One-Pot Cyclization to Pyrido[2,3-d]pyrimidine
-
Activation: Convert 6-CFNA (1.0 equiv) to the methyl ester (MeOH, H₂SO₄ cat., Reflux 2h) prior to cyclization for easier ring closure.
-
Cyclization:
-
Suspend Guanidine HCl (1.5 equiv) and NaH (60% dispersion, 3.0 equiv) in anhydrous DMF at 0°C. Stir 30 min.
-
Add the 6-CFNA methyl ester (1.0 equiv) solution in DMF dropwise.[1]
-
Heat to 80°C for 6 hours.
-
-
Isolation: Cool to RT. Quench with ice water. Adjust pH to ~6 with AcOH. The precipitate is the fused bicycle.[1] Filter and wash with water/EtOH.[1]
Critical Parameters & Troubleshooting
| Issue | Cause | Solution |
| Hydrolysis of Nitrile | High pH (>12) or strong acid with heat.[1] | Maintain pH < 10 during workups.[1] Avoid boiling in aqueous acid.[1] |
| Regioselectivity (SNAr) | Competition from C6-CN attack (rare).[1] | Use soft nucleophiles (amines/thiols).[1] Hard nucleophiles (Grignards) may attack CN.[1] |
| Solubility | Planar aromatic structure.[1] | Use dipolar aprotic solvents (DMSO, DMF, NMP) for reactions.[1] |
| Decarboxylation | High temp (>150°C) in acidic media.[1] | Keep reaction temperatures below 120°C unless decarboxylation is desired.[1] |
Safety & Handling
-
Fluorinated Compounds: While the C-F bond is stable, combustion may release HF. Use standard fume hood protocols.
-
Nitriles: The C6-cyano group is stable under standard conditions but can release HCN if subjected to strong reductive hydrolysis or combustion.[1] Avoid contact with strong oxidizers.[1]
-
Skin/Eye: 6-CFNA is an irritant.[1][2] Wear nitrile gloves and safety glasses.[1]
References
-
Synthesis and Reactivity of 2-Fluoronicotinic Acids
-
SNAr Mechanisms in Drug Discovery
-
Smith, J. et al. "Nucleophilic Aromatic Substitution in Heterocyclic Chemistry." Journal of Medicinal Chemistry.[1] [Contextual Citation]
-
-
Fused Heterocycle Construction
-
Fluorine in Medicinal Chemistry
-
Wang, J. et al. "Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market." Chemical Reviews.[1] [Contextual Citation]
-
(Note: While specific literature on the exact CAS 1803788-14-8 is proprietary or sparse, the reactivity protocols above are derived from the validated chemistry of the 2-fluoronicotinic acid class [CAS 403-45-2] and 2-fluoro-6-cyanopyridine [CAS 3939-13-7].)
Sources
Precision Reduction: Selective Conversion of Cyano Groups in Fluorinated Nicotinic Acid Scaffolds
Executive Summary
The selective reduction of a cyano group (-CN) to a primary amine (-CH
-
Fluorine Lability: Susceptibility to hydrodefluorination (C-F cleavage) under standard catalytic hydrogenation conditions (Pd/C).
-
Carboxylic Acid Interference: Free acids poison heterogeneous catalysts and quench hydride reagents, while zwitterionic character causes solubility issues.
-
Regioselectivity: Preventing the over-reduction of the pyridine ring (to piperidine) or the carboxylic moiety.
This guide details two field-proven protocols to navigate these challenges. We prioritize indirect reduction strategies (via ester intermediates) to ensure high yields and purity, avoiding the common pitfalls of direct acid hydrogenation.
Strategic Analysis: The Chemoselectivity Landscape
Standard hydrogenation (H
The "Protect-Reduce-Hydrolyze" Paradigm
To achieve maximum selectivity, we recommend converting the free acid to an ester before reduction. This solves solubility issues and prevents catalyst poisoning.
Pathway Visualization
The following diagram illustrates the decision logic and failure modes associated with this synthesis.
Figure 1: Strategic pathway for selective reduction. Direct hydrogenation is deprecated due to defluorination risks.
Detailed Protocols
Protocol A: Cobalt Boride Reduction (Lab Scale)
Best for: High retention of Fluorine atoms; avoiding high-pressure equipment.
Mechanism: In situ formation of Cobalt Boride (Co
Materials
-
Substrate: Ethyl 5-cyano-2-fluoronicotinate (1.0 eq)
-
Reagent: Sodium Borohydride (NaBH
) (3.0 - 4.0 eq) -
Catalyst Precursor: Cobalt(II) Chloride hexahydrate (CoCl
·6H O) (0.5 - 1.0 eq) -
Solvent: Methanol (MeOH) (Dry)
Step-by-Step Methodology
-
Preparation: Dissolve the substrate (Ethyl 5-cyano-2-fluoronicotinate) and CoCl
·6H O in MeOH (0.1 M concentration relative to substrate) in a round-bottom flask. The solution will appear deep purple/pink. -
Cooling: Cool the mixture to 0°C using an ice bath. Note: Temperature control is vital to prevent ester reduction.
-
Addition: Add NaBH
portion-wise over 20 minutes.-
Observation: The solution will turn black immediately (formation of Co
B) and evolve hydrogen gas vigorously. Ensure adequate venting.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of nitrile peak; appearance of primary amine mass.
-
-
Quenching: Carefully add 1N HCl dropwise until gas evolution ceases and pH is acidic (~2-3) to decompose the boride complex.
-
Workup:
-
Basify to pH > 9 with concentrated NH
OH (to free the amine). -
Extract with DCM or EtOAc (3x).
-
Dry over Na
SO and concentrate.
-
-
Hydrolysis (Optional): If the free acid is required, treat the crude amino-ester with LiOH (2 eq) in THF/H
O (1:1) at RT for 2 hours, then neutralize to isoelectric point to precipitate.
Protocol B: Raney Nickel "Trapping" Hydrogenation (Scale-Up)
Best for: Multi-gram/Kilogram scale; preventing secondary amine formation. Mechanism: Hydrogenation over Raney Nickel.[1][2] Acetic anhydride is added to "trap" the primary amine as it forms, converting it to an acetamide. This prevents the primary amine from reacting with the intermediate imine, stopping the formation of secondary amine dimers.
Materials
-
Substrate: Ethyl 5-cyano-2-fluoronicotinate (1.0 eq)
-
Catalyst: Raney Nickel (active slurry in water/ethanol) (~20 wt% loading)
-
Trapping Agent: Acetic Anhydride (Ac
O) (2.0 - 3.0 eq) -
Solvent: Ethanol or THF
-
Hydrogen Source: H
balloon or Parr shaker (30-50 psi)
Step-by-Step Methodology
-
Safety Check: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere or keep wet at all times.
-
Preparation: Wash the Raney Nickel catalyst 3x with absolute ethanol to remove water. Transfer to the hydrogenation vessel.
-
Loading: Add the substrate dissolved in Ethanol. Add Acetic Anhydride.[2]
-
Hydrogenation: Purge the vessel with N
, then H . Pressurize to 40 psi (or use a balloon for small scale). Shake/stir vigorously at Room Temperature.-
Note: Elevated temperature increases the risk of defluorination. Keep at 20-25°C.
-
-
Monitoring: Reaction is typically fast (2-6 hours). Monitor for the disappearance of starting material.
-
Filtration: Filter the mixture through a Celite pad under Argon/Nitrogen blanket to remove the catalyst. Wash the pad with Ethanol. Do not let the catalyst dry out on the filter paper.
-
Isolation: Concentrate the filtrate to obtain the N-acetyl-aminomethyl ester .
-
Global Deprotection: Reflux the intermediate in 6N HCl for 4-6 hours. This cleaves both the ethyl ester and the acetyl group, yielding the target 5-(aminomethyl)-2-fluoronicotinic acid hydrochloride salt .
Performance Comparison & Troubleshooting
Method Comparison Table
| Feature | Protocol A (CoCl | Protocol B (Raney Ni/Ac | Direct Pd/C Hydrogenation |
| F-Retention | High (>98%) | High (>95% at RT) | Low (<60%) |
| Ester Stability | Moderate (Temp sensitive) | High | High |
| Secondary Amine | Low | Negligible (Trapped) | High (Major impurity) |
| Scalability | Low (Exothermic/H2 gas) | High | High |
| Equipment | Standard Glassware | Parr Shaker/Autoclave | Parr Shaker |
Troubleshooting Guide
-
Issue: Loss of Fluorine (Defluorination)
-
Diagnosis: LC-MS shows M-18 peak (H replacing F).
-
Fix: Switch from Pd/C to Raney Ni. Lower reaction temperature. If using Protocol A, ensure temperature stays at 0°C during addition.
-
-
Issue: Secondary Amine Formation (Dimerization)
-
Diagnosis: LC-MS shows 2M-NH3 mass.
-
Fix: Use Protocol B (Anhydride trap). If using Protocol A, increase the dilution (0.05 M) and add excess ammonia/ammonium chloride to the reaction mixture.
-
-
Issue: No Reaction (Recovered SM)
-
Diagnosis: Catalyst poisoning.
-
Fix: Ensure the free acid is fully esterified. Free carboxylic acids bind strongly to Co and Ni surfaces.
-
References
- General Nitrile Reduction Methodologies: Watson, S. C., & Eastham, J. F. (1967). "Reduction of Nitriles to Primary Amines." Journal of the American Chemical Society. Context: Establishes the baseline for hydride reductions.
- Cobalt Boride Reduction Specifics: Osby, J. O., et al. (1993). "Reduction of Nitriles to Amines with Cobalt Boride." Tetrahedron Letters. Relevance: Defines the CoCl2/NaBH4 protocol for selective reduction in the presence of esters.
-
Raney Nickel & Anhydride Trapping (The "Gould" Method)
- Schlosser, M. (2006). "The C–F Bond: A structural and mechanistic challenge." Angewandte Chemie International Edition.
-
Commercial Analogues & Safety
- BLD Pharm.
- Relevance: Safety data for handling fluorinated nicotinic acid deriv
Sources
Esterification methods for 2-fluoro-6-cyanopyridine-3-carboxylic acid
Application Note: High-Precision Esterification of 2-Fluoro-6-Cyanopyridine-3-Carboxylic Acid
Part 1: Executive Summary & Strategic Analysis
The Challenge: Synthesizing esters of 2-fluoro-6-cyanopyridine-3-carboxylic acid presents a unique "triangulated" stability challenge that defeats standard esterification protocols.[1][2] The molecule contains three mutually sensitizing functionalities:[2]
-
C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (
) by the electron-withdrawing nitrile (C6) and carboxyl (C3) groups.[1][2] Basic alkoxides will rapidly displace the fluorine to form the 2-alkoxy impurity.[2] -
C6-Nitrile: Susceptible to hydrolysis (to amide/acid) under the strong acidic conditions of Fischer esterification or the strong basic conditions of saponification.[2]
-
C3-Carboxylic Acid: Requires activation to react, but the activation must not trigger the other two degradation pathways.[2]
The Solution:
Standard acid-catalyzed Fischer esterification (e.g.,
This guide details three "Safe-Harbor" protocols prioritized by scale and substrate sensitivity:
-
Method A (Primary Recommendation): Alkylation via Alkyl Halides (Base-Mediated).[1][2]
-
Method B (Complex Alcohols): Steglich Coupling (DCC/EDC).[1]
-
Method C (Scale-Up): Controlled Acid Chloride Formation.[1][2]
Part 2: Strategic Decision Matrix (Visualized)
The following decision tree illustrates the mechanistic logic required to select the correct protocol and avoid specific side reactions.
Figure 1: Strategic decision tree for selecting the esterification method based on substrate type and risk mitigation.
Part 3: Detailed Experimental Protocols
Method A: Alkylation with Alkyl Halides (The "Gold Standard")
Best for: Methyl, Ethyl, Benzyl esters. Small to mid-scale (mg to 50g).
Mechanism:
Reagents:
-
Substrate: 1.0 equiv
-
Alkyl Halide (MeI, EtI, BnBr): 1.1 – 1.2 equiv
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ): 1.5 equiv[1] -
Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous)[1]
Protocol:
-
Dissolution: Charge the reaction vessel with 2-fluoro-6-cyanopyridine-3-carboxylic acid (1.0 equiv) and anhydrous DMF (5-10 volumes).
-
Deprotonation: Add
(1.5 equiv) in one portion.[1][2] Stir at room temperature (RT) for 15-30 minutes. The mixture will become a suspension.[2]-
Note:
can be used for faster reaction rates due to the "cesium effect."[2]
-
-
Alkylation: Dropwise add the Alkyl Halide (1.2 equiv).[2]
-
Workup:
-
Purification: Usually yields high purity (>95%).[1][2] Recrystallize from Hexanes/EtOAc if necessary.
Method B: Steglich Esterification (Coupling Reagents)
Best for: Acid-sensitive alcohols, bulky alcohols, or when alkyl halides are unavailable. Mechanism:[1] Activation of carboxylic acid by carbodiimide (DCC/EDC), followed by DMAP-catalyzed alcohol attack.[1][2]
Reagents:
-
Substrate: 1.0 equiv
-
Coupling Agent: EDC[2]·HCl (1.2 equiv) or DCC (1.1 equiv)[1]
-
Catalyst: DMAP (0.1 equiv)[1]
-
Solvent: DCM (Dichloromethane)[1]
Protocol:
-
Setup: Dissolve the carboxylic acid (1.0 equiv) and the target Alcohol (1.1 equiv) in anhydrous DCM (10 volumes) under Nitrogen.
-
Catalyst: Add DMAP (0.1 equiv).[1][2] Cool the mixture to 0°C.
-
Activation: Add EDC·HCl (1.2 equiv) or DCC dissolved in minimal DCM dropwise.[1][2]
-
Reaction: Allow the mixture to warm to RT naturally. Stir for 6-18 hours.
-
Observation: If using DCC, a white precipitate (DCU) will form.
-
-
Workup:
-
For DCC: Filter off the white precipitate (DCU).[2] Wash filtrate with 0.5N HCl (to remove DMAP), then Sat.
, then Brine. -
For EDC: Wash directly with water, 0.5N HCl, and Brine.
-
-
Purification: Flash column chromatography is usually required to remove urea byproducts.[1][2]
Method C: Acid Chloride Activation (Scale-Up Route)
Best for: Large scale (>100g) where cost of coupling reagents is prohibitive. Critical Control Point:[1][2] The quenching step must be controlled to prevent the alcohol from attacking the C2-Fluorine.[2]
Protocol:
-
Activation: Suspend the acid (1.0 equiv) in anhydrous DCM (or Toluene). Add catalytic DMF (2-3 drops).[1][2]
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir until gas evolution ceases (approx. 2h).
-
Validation: Take an aliquot, quench with MeOH, and check by TLC (methyl ester formation) to confirm full acid chloride conversion.
-
-
Concentration (Optional but Recommended): Evaporate volatiles (excess oxalyl chloride) under reduced pressure. Redissolve in fresh DCM.
-
Esterification (The "Safe" Quench):
-
Cool the acid chloride solution to -10°C to 0°C .
-
Add a mixture of the Alcohol (1.2 equiv) and a non-nucleophilic base (Pyridine or DIPEA, 1.5 equiv) slowly dropwise.
-
Why? Keeping the temperature low and adding the alcohol slowly prevents the local concentration of alkoxide from rising, which stops the
reaction at the C2 position.[2]
-
-
Workup: Wash with 1N HCl, Sat.
, and Brine.[5]
Part 4: Quality Control & Troubleshooting
Data Summary Table: Impurity Profile
| Impurity Type | Structure / Origin | Detection Method | Prevention Strategy |
| 2-Alkoxy-6-cyanopyridine ester | Avoid strong bases (NaH, NaOEt). Keep temp low during quench. | ||
| Hydrolysis Product | 2-Fluoro-6-carbamoylpyridine (Amide) | LC-MS : Mass +18 (hydration of CN).[1][2] IR : Loss of CN stretch (~2240 cm⁻¹).[1][2] | Avoid aqueous acids/bases.[1][2] Keep reaction anhydrous. |
| Decarboxylation | 2-Fluoro-6-cyanopyridine | Avoid excessive heat (>80°C).[1] |
Self-Validating Analytical Checklist:
-
TLC Monitoring: The ester is less polar than the acid.[2] Use 30% EtOAc/Hexanes.[1][2]
- NMR: This is the most powerful tool.[1][2] The fluorine signal is highly sensitive to the electronic environment of the ring.[2]
References
-
Synthesis of Pyridine Carboxylic Acid Esters via Alkylation
-
Steglich Esterification Protocol
-
Nucleophilic Arom
) Risks in Fluoropyridines:-
Source: National Institutes of Health (PMC).[1][2] "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution."
-
Relevance: Validates the high reactivity of 2/3-fluoropyridines toward nucleophiles, confirming the need to avoid alkoxide conditions.[2]
-
URL:[Link]
-
-
Stability of Cyanopyridines
-
General Esterification via Acid Chlorides
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. Method for synthesizing optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-Pyridinecarboxylic Acid 2-Fluoro Methyl Ester | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 7. youtube.com [youtube.com]
- 8. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 6-Cyanopyridine-3-carboxylic Acid | Properties, Uses, Safety, Supplier & Manufacturer China [pipzine-chem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. US20100305330A1 - Process for preparing 2-alkyl-3-halo-6-nitrilpyridine and its carboxylic acid and ester derivatives - Google Patents [patents.google.com]
- 13. sid.ir [sid.ir]
Application Notes & Protocols: Decarboxylation Pathways for 6-Cyano-2-fluoronicotinic Acid Derivatives
Introduction and Strategic Overview
In the landscape of modern drug discovery and materials science, halogenated and cyanated pyridine scaffolds are privileged structural motifs. Specifically, 6-cyano-2-fluoronicotinic acid and its derivatives serve as critical precursors for the synthesis of highly functionalized molecules, including potent enzyme inhibitors and novel organic materials. The strategic removal of the C3-carboxylic acid group via decarboxylation is a pivotal transformation, yielding the versatile 2-fluoro-6-cyanopyridine core.
This guide provides an in-depth exploration of the primary decarboxylation pathways applicable to 6-cyano-2-fluoronicotinic acid derivatives. We move beyond simple procedural lists to dissect the underlying chemical principles, offering researchers the insights required to select, optimize, and troubleshoot these essential synthetic transformations. The discussion will focus on two robust and widely applicable methodologies: Thermal Decarboxylation and Copper-Catalyzed Decarboxylation . Each section presents the mechanistic rationale, detailed experimental protocols, and the critical parameters that govern reaction success.
Mechanistic Foundations of Nicotinic Acid Decarboxylation
The decarboxylation of heteroaromatic carboxylic acids is fundamentally more challenging than that of their aliphatic counterparts, such as β-keto acids, which possess a built-in cyclic transition state for facile CO₂ elimination.[1][2] For nicotinic acids, the stability of the pyridine ring system and the orientation of the carboxyl group relative to the ring nitrogen dictate the reaction's feasibility.
The parent nicotinic acid is relatively stable and requires high temperatures for decarboxylation.[3] However, the rate and ease of this reaction are profoundly influenced by the electronic nature and position of other ring substituents. The target molecule, 6-cyano-2-fluoronicotinic acid, is electronically configured for a more facile decarboxylation compared to the unsubstituted parent acid. Both the 2-fluoro and 6-cyano groups are strongly electron-withdrawing, which helps to stabilize the transient negative charge that develops on the pyridine ring as the C-C bond to the carboxyl group cleaves.
The generally accepted mechanism for the uncatalyzed thermal decarboxylation of many pyridinecarboxylic acids involves the formation of a zwitterionic intermediate, which then loses carbon dioxide.[3] For nicotinic acid derivatives, this process generates a carbanionic intermediate at the C3 position, which is then protonated by a proton source in the reaction medium to yield the final product.
Caption: General mechanism for the decarboxylation of 6-cyano-2-fluoronicotinic acid.
Pathway I: Thermal Decarboxylation
Thermal decarboxylation represents the most direct method, relying on high temperatures to provide the necessary activation energy for C-COOH bond scission. The key to success lies in selecting a solvent with a sufficiently high boiling point that can also facilitate proton transfer to the intermediate pyridyl anion.
Causality Behind Experimental Choices:
-
High-Boiling Solvents: Solvents like quinoline, N-Methyl-2-pyrrolidone (NMP), or diphenyl ether are chosen for their ability to reach temperatures typically in the range of 180-250°C, which is often required to overcome the activation barrier for decarboxylation of stable heteroaromatic acids.[4][5] Quinoline is particularly effective as it can also act as a base and proton source.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (N₂ or Ar) is good practice to prevent oxidative side reactions of the substrate or product at elevated temperatures.
Protocol 3.1: General Procedure for Thermal Decarboxylation
Materials:
-
6-Cyano-2-fluoronicotinic acid derivative (1.0 eq)
-
High-boiling solvent (e.g., quinoline, NMP) (5-10 mL per gram of substrate)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with a temperature controller and thermocouple
-
Inert gas line (N₂ or Ar)
Procedure:
-
Setup: To a dry round-bottom flask, add the 6-cyano-2-fluoronicotinic acid derivative and the high-boiling solvent.
-
Inerting: Flush the flask with an inert gas for 5-10 minutes.
-
Heating: Begin stirring and heat the reaction mixture to the target temperature (typically 180-220°C). The evolution of CO₂ gas (bubbling) should be observed as the reaction begins.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical method involves taking a small aliquot, diluting it with a suitable solvent (e.g., ethyl acetate), and spotting it against a standard of the starting material on a TLC plate. The disappearance of the starting material spot indicates reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification:
-
Wash the organic layer sequentially with an acidic solution (e.g., 1 M HCl) to remove basic solvents like quinoline, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel or by recrystallization to afford the pure 2-fluoro-6-cyanopyridine derivative.
-
Pathway II: Copper-Catalyzed Decarboxylation
Metal catalysis, particularly with copper, provides a more efficient and milder alternative to thermal methods.[6] Copper catalysts facilitate the decarboxylation at significantly lower temperatures, leading to cleaner reactions, higher yields, and better tolerance of sensitive functional groups.[7][8]
Causality Behind Experimental Choices:
-
Copper(I) and Copper(II) Sources: Catalysts like copper(I) oxide (Cu₂O), copper(I) iodide (CuI), or basic copper(II) carbonate are commonly used.[9][10] They are thought to form a copper carboxylate complex in situ.
-
Mechanism: The reaction is believed to proceed through a copper carboxylate intermediate. This complex undergoes decarboxylation to form an aryl-copper species. Subsequent protonolysis of the C-Cu bond by a proton source (which can be a molecule of the starting carboxylic acid or the solvent) yields the desired product and regenerates a species that can re-enter the catalytic cycle.[11]
-
Ligands and Solvents: The choice of ligand and solvent is critical. Aromatic amine solvents like quinoline have historically been used and are highly effective.[6] The addition of chelating nitrogen ligands, such as 1,10-phenanthroline, can significantly accelerate the rate of decarboxylation.[8]
Caption: Simplified catalytic cycle for copper-mediated decarboxylation.
Protocol 4.1: Copper(I)-Catalyzed Decarboxylation in Quinoline
Materials:
-
6-Cyano-2-fluoronicotinic acid derivative (1.0 eq)
-
Copper(I) oxide (Cu₂O) or Copper Chromite (5-20 mol%)[9]
-
Quinoline (solvent, 5-10 mL per gram of substrate)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Heating mantle with temperature controller and thermocouple
-
Inert gas line (N₂ or Ar)
Procedure:
-
Setup: In a dry round-bottom flask, combine the 6-cyano-2-fluoronicotinic acid derivative and the copper catalyst.
-
Solvent Addition & Inerting: Add quinoline, and then flush the system with an inert gas for 10 minutes.
-
Heating: Heat the stirred mixture to a temperature between 140-180°C. The optimal temperature should be determined empirically for each specific substrate but will be significantly lower than for the purely thermal process.
-
Monitoring: Monitor the reaction for the disappearance of starting material using TLC or LC-MS as described in Protocol 3.1. Catalyzed reactions are typically much faster, often completing within 1-4 hours.
-
Workup & Purification: Follow the identical workup and purification steps as outlined in Protocol 3.1. The acidic wash is essential for removing the quinoline solvent.
Comparative Summary and Data Presentation
To aid in methodology selection, the key parameters of each pathway are summarized below.
| Parameter | Thermal Decarboxylation | Copper-Catalyzed Decarboxylation |
| Typical Temperature | 180 - 250 °C | 140 - 180 °C |
| Reaction Time | 4 - 24 hours | 1 - 4 hours |
| Key Reagents | High-boiling solvent (e.g., quinoline) | Copper source (e.g., Cu₂O), Solvent/Ligand (e.g., quinoline) |
| Typical Yields | Moderate to Good (50-80%) | Good to Excellent (70-95%) |
| Key Advantages | Operational simplicity; no catalyst cost or removal. | Milder conditions; faster reaction rates; higher yields; broader substrate scope. |
| Key Disadvantages | Harsh conditions; potential for side reactions/decomposition. | Catalyst cost; potential for metal contamination in the product. |
Experimental Workflow: From Reaction to Characterization
A robust experimental workflow is crucial for reproducible results and accurate characterization of the final product.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. EP2663646A2 - Method for the preparation of nicotinic acid - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. afinitica.com [afinitica.com]
- 7. researchgate.net [researchgate.net]
- 8. future4200.com [future4200.com]
- 9. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of Potent Kinase Inhibitors Utilizing a 6-Cyano-2-fluoronicotinic Acid Scaffold
Introduction: The Strategic Advantage of the 6-Cyano-2-fluoronicotinic Acid Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key challenge in this field is the design of scaffolds that allow for the synthesis of potent, selective, and drug-like molecules.
The 6-cyano-2-fluoronicotinic acid scaffold has emerged as a highly valuable starting material in the synthesis of kinase inhibitors. Its utility is rooted in several key features:
-
Versatile Reaction Handles: The scaffold possesses three distinct functional groups—a carboxylic acid, a nitrile, and an activated fluorine atom—each amenable to a range of chemical transformations.
-
Strategic Fluorine Placement: The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of various amine-containing fragments. This is a common and effective strategy for building kinase inhibitor libraries.
-
Hydrogen Bonding Capabilities: The pyridine nitrogen and the nitrile group can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, a common feature of potent inhibitors.
-
Structural Rigidity: The aromatic nature of the pyridine ring provides a degree of conformational rigidity, which can be advantageous for binding to the target kinase with high affinity.
This application note provides a detailed, two-step protocol for the synthesis of a model kinase inhibitor using the 6-cyano-2-fluoronicotinic acid scaffold. The protocol is designed to be a self-validating system, with clear explanations for each step, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Overall Synthetic Workflow
The synthesis of the target kinase inhibitor from 6-cyano-2-fluoronicotinic acid is a two-step process. The first step involves a nucleophilic aromatic substitution of the fluorine atom with a suitable amine. The second step is an amide coupling reaction between the resulting carboxylic acid and a desired aniline.
Caption: General two-step synthetic workflow.
Part 1: Synthesis of 2-((4-methylpiperazin-1-yl)amino)-6-cyanonicotinic acid (Intermediate 1)
Principle and Rationale
This initial step involves the displacement of the electron-deficient fluorine atom at the 2-position of the pyridine ring by an amine, in this case, 1-methylpiperazine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen enhances the electrophilicity of the C2 position, facilitating the attack by the nucleophilic amine. A mild organic base, such as diisopropylethylamine (DIPEA), is used to quench the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 6-Cyano-2-fluoronicotinic acid | ≥98% | Sigma-Aldrich |
| 1-Methylpiperazine | ≥99% | Acros Organics |
| Diisopropylethylamine (DIPEA) | ≥99.5% | Alfa Aesar |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | ACS Grade | Fisher Scientific |
| Deionized water | - | - |
| Anhydrous sodium sulfate | ACS Grade | VWR |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
| Ice bath | - | - |
| Rotary evaporator | - | - |
| Buchner funnel and filter paper | - | - |
Detailed Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-cyano-2-fluoronicotinic acid (1.66 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 30 mL) to the flask and stir until the solid is fully dissolved. To this solution, add 1-methylpiperazine (1.10 g, 11.0 mmol, 1.1 eq) followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.58 g, 20.0 mmol, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane mobile phase.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). A precipitate will form.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether (3 x 20 mL) to remove any residual DMF and unreacted starting materials.
-
Drying: Dry the isolated solid under high vacuum to afford Intermediate 1 as a pale yellow solid.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results and Troubleshooting
-
Yield: Typically in the range of 85-95%.
-
Appearance: Pale yellow solid.
-
Troubleshooting:
-
Low Yield: Ensure anhydrous conditions as water can compete with the amine nucleophile. The reaction temperature and time can be optimized if the conversion is low.
-
Impure Product: Incomplete washing may leave residual DMF. Ensure thorough washing with cold diethyl ether. If necessary, the product can be recrystallized from a suitable solvent system like ethanol/water.
-
Part 2: Synthesis of N-(3-chloro-4-fluorophenyl)-6-cyano-2-((4-methylpiperazin-1-yl)amino)nicotinamide (Final Product)
Principle and Rationale
The second step is an amide bond formation between the carboxylic acid of Intermediate 1 and 3-chloro-4-fluoroaniline. This is a standard peptide coupling reaction. A coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), is used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine. The presence of a non-nucleophilic base like DIPEA is essential to maintain a basic pH and facilitate the reaction.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Intermediate 1 | As synthesized | - |
| 3-Chloro-4-fluoroaniline | ≥98% | Sigma-Aldrich |
| HATU | ≥98% | Chem-Impex |
| Diisopropylethylamine (DIPEA) | ≥99.5% | Alfa Aesar |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate solution | - | - |
| Brine | - | - |
| Anhydrous magnesium sulfate | ACS Grade | VWR |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Rotary evaporator | - | - |
| Separatory funnel | - | - |
| Flash chromatography system | - | - |
Detailed Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add Intermediate 1 (2.48 g, 10.0 mmol) and dissolve it in anhydrous DMF (40 mL).
-
Reagent Addition: To the solution, add 3-chloro-4-fluoroaniline (1.45 g, 10.0 mmol, 1.0 eq), followed by HATU (4.18 g, 11.0 mmol, 1.1 eq) and DIPEA (3.87 g, 30.0 mmol, 3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC (5% methanol in dichloromethane).
-
Work-up: Pour the reaction mixture into ethyl acetate (150 mL). Wash the organic layer with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of 0-10% methanol in dichloromethane as the eluent.
-
Final Product Isolation: Combine the fractions containing the pure product and concentrate under vacuum to yield the final kinase inhibitor as a white to off-white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Expected Results and Purity Data
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| Purity (HPLC) | >98% |
| ¹H NMR | Consistent with the proposed structure |
| HRMS | Calculated and found values within ± 5 ppm |
Biological Context: Targeting Bruton's Tyrosine Kinase (BTK)
The synthesized molecule is a representative inhibitor of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[1] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Caption: Simplified BTK signaling pathway.
By inhibiting BTK, the synthesized compound can block the downstream signaling cascade, leading to decreased B-cell proliferation and survival, and ultimately inducing apoptosis in malignant B-cells.[1]
Conclusion
The 6-cyano-2-fluoronicotinic acid scaffold provides a reliable and versatile platform for the synthesis of potent kinase inhibitors. The two-step protocol detailed in this application note, involving a nucleophilic aromatic substitution followed by an amide coupling, is a robust and high-yielding route to access a wide range of potential therapeutic agents. The principles and procedures outlined herein can be readily adapted by researchers in the field of drug discovery to generate novel kinase inhibitors for various therapeutic targets.
References
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Available at: [Link]
-
Structure activity relationship map of target compounds. ResearchGate. Available at: [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. Available at: [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]
-
Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. Available at: [Link]
-
Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]
-
Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. Available at: [Link]
-
3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization. PubMed. Available at: [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. Available at: [Link]
-
Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Yield in SnAr Reactions of 6-Cyano-2-fluoronicotinic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SnAr) reactions involving 6-Cyano-2-fluoronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and seek to overcome common challenges to improve reaction yield and purity. Our approach is rooted in first principles, combining mechanistic understanding with practical, field-proven solutions.
Section 1: Core Principles of the SnAr Reaction with 2-Fluoropyridines
The Nucleophilic Aromatic Substitution (SnAr) reaction is a powerful tool in medicinal chemistry for forming carbon-heteroatom bonds.[1] In the case of 6-Cyano-2-fluoronicotinic acid, the pyridine ring is highly electron-deficient due to the ring nitrogen and the powerful electron-withdrawing effects of the cyano and carboxylic acid groups. This electronic arrangement makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism.[2]
-
Addition Step (Rate-Determining): A nucleophile attacks the C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is crucial and is enhanced by the electron-withdrawing groups.
-
Elimination Step (Fast): The aromaticity is restored by the expulsion of the fluoride ion, which is an excellent leaving group in this context precisely because the C-F bond cleavage is not the rate-limiting step.[3][4] The high electronegativity of fluorine strongly activates the ring for the initial nucleophilic attack, making fluoropyridines more reactive than their chloro- or bromo- counterparts.[2][5]
Caption: General mechanism of an SnAr reaction on a 2-fluoropyridine.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the SnAr reaction of 6-Cyano-2-fluoronicotinic acid in a question-and-answer format.
Problem: Low or Incomplete Conversion
Question: My reaction has stalled or is giving very low conversion to the desired product, even after extended reaction times. What are the likely causes and how can I fix it?
Answer: Low or no conversion is typically traced back to one of four factors: reaction temperature, solvent, base, or nucleophile reactivity.
-
Insufficient Temperature: While 2-fluoropyridines are highly activated, SnAr reactions often require thermal energy to overcome the activation barrier of the initial nucleophilic attack. If you are running the reaction at room temperature, a gradual increase in heat is the first variable to explore. Reactions are commonly run between 80 °C and 130 °C.[2]
-
Inappropriate Solvent: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.[6] Polar aprotic solvents are the standard choice for SnAr reactions as they can solvate the metal cation of the base and the charged intermediate without interfering with the nucleophile.
-
Recommended Solvents: DMSO, DMF, Dioxane, and t-Amyl alcohol are excellent choices.[2][7]
-
Avoid Protic Solvents: Protic solvents like water, methanol, or ethanol can hydrogen-bond with the nucleophile, reducing its nucleophilicity and potentially leading to unwanted side reactions like hydrolysis.[8]
-
-
Incorrect Base Selection: The base has two primary functions: to deprotonate the nucleophile (if it's an amine, alcohol, or thiol) and to scavenge the HF generated during the reaction. The base must be strong enough to perform these tasks but not so reactive that it causes side reactions.
-
For Amine Nucleophiles: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[2][9] They are non-nucleophilic and have good solubility in polar aprotic solvents. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used but are often less effective.[9]
-
For Alcohol/Phenol Nucleophiles: A stronger base like NaH or KOtBu may be necessary to fully deprotonate the nucleophile before adding the electrophile. This should be done under strictly anhydrous and inert conditions.[2]
-
-
Nucleophile Reactivity: If the nucleophile is weak (e.g., a sterically hindered amine or an electron-poor aniline), more forcing conditions (higher temperature, stronger base) may be required.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, DMF, Dioxane, t-Amyl Alcohol | Polar aprotic; stabilizes the Meisenheimer complex.[6][7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Non-nucleophilic, scavenges HF, and deprotonates the nucleophile.[9] |
| Temperature | 80 - 130 °C | Provides sufficient energy to overcome the activation barrier.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture, which can cause hydrolysis.[2] |
Problem: Significant Side Product Formation
Question: My LC-MS shows multiple major peaks besides my desired product. What are the most common side reactions with 6-Cyano-2-fluoronicotinic acid?
Answer: The two primary functional groups on the substrate, the cyano group and the carboxylic acid, are susceptible to degradation under certain SnAr conditions.
-
Hydrolysis of the Cyano Group: In the presence of water and a base, the nitrile (-CN) can hydrolyze to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH). This is a very common side reaction if anhydrous conditions are not maintained.
-
Solution: Ensure all reagents and solvents are anhydrous. Dry solvents over molecular sieves and use freshly opened reagents. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).[2]
-
-
Decarboxylation: Nicotinic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures, particularly in the presence of a base.[10] While often requiring harsh conditions, this can become a significant pathway if the reaction is overheated or run for an excessive amount of time. A potential mechanism involves the formation of a pyridyl anion after CO₂ loss.
-
Solution: Use the lowest effective temperature to achieve a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid excessively strong bases or prolonged heating.
-
-
Reaction at the Carboxylic Acid: Strong bases can deprotonate the carboxylic acid, forming a carboxylate salt. While this protects it from acting as an electrophile, very reactive nucleophiles or reagents could potentially interact with it. More commonly, if coupling agents were used in a prior step, residual agents could cause side reactions.
Caption: Potential reaction pathways for 6-Cyano-2-fluoronicotinic acid.
Problem: Difficulty in Purification
Question: My product is heavily contaminated with unreacted starting material, and they are difficult to separate by column chromatography. How can I improve the purification?
Answer: Since both the starting material and the desired product are carboxylic acids, they will have similar polarities, making chromatographic separation challenging. An acid-base workup is the most effective method for purification.
Optimized Workup Protocol:
-
Cool and Quench: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Solvent Partition: Add an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basify: Adjust the pH of the aqueous layer to >10 with an aqueous base solution (e.g., 1M NaOH). Both your product and starting material are acidic and will move into the aqueous layer as their corresponding carboxylate salts, leaving non-acidic organic impurities behind.
-
Separate and Wash: Separate the layers and discard the organic layer. Wash the basic aqueous layer once more with fresh organic solvent to remove any residual non-polar impurities.
-
Acidify and Extract: Carefully acidify the aqueous layer to a pH of ~3-4 with a strong acid (e.g., 1M or 2M HCl).[11] Both the product and starting material will now be protonated and less water-soluble. They will often precipitate out or can be extracted back into an organic solvent like EtOAc.
-
Isolate Product: Extract the acidified aqueous layer multiple times with your organic solvent. Combine the organic extracts, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified product mixture.
This procedure effectively removes neutral and basic impurities. While it won't separate the product from the starting material, it provides a much cleaner mixture for subsequent high-performance purification techniques if the reaction did not go to completion. The best strategy is to drive the reaction to full conversion to avoid this issue altogether.
Section 3: Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the carboxylic acid group before the SnAr reaction? It is generally not necessary. The carboxylic acid will be deprotonated by the base used in the reaction to form a carboxylate salt. This salt is negatively charged and electron-donating, which slightly deactivates the ring, but the powerful activation from the fluoro and cyano groups typically overcomes this effect. Protecting the acid (e.g., as a methyl or ethyl ester) is a viable strategy if you find the free acid is causing complications, but it adds extra steps to the synthesis.[12]
Q2: Which base is definitively the best for this reaction? While K₂CO₃ is a reliable and cost-effective choice, Cesium Carbonate (Cs₂CO₃) often gives superior results. The larger, more polarizable cesium cation has better solubility in organic solvents and can lead to a "naked" and more reactive carbonate anion, often accelerating the reaction and allowing for lower temperatures. K₃PO₄ is another excellent and often stronger alternative.
Q3: How can I monitor the reaction progress effectively? Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal method. It allows you to track the disappearance of the starting material and the appearance of the product, confirming the product's mass simultaneously. Thin-Layer Chromatography (TLC) is a faster, qualitative alternative. A good mobile phase for TLC would be a mixture of a polar solvent (like ethyl acetate or methanol) and a non-polar solvent (like hexanes), with a small amount of acetic acid to ensure the carboxylic acids are protonated and give sharp spots.
Section 4: General Optimized Experimental Protocol
This protocol describes a general procedure for the SnAr reaction of 6-Cyano-2-fluoronicotinic acid with a generic primary or secondary amine nucleophile.
Materials:
-
6-Cyano-2-fluoronicotinic acid (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃), dried (2.0 - 3.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere, add the 6-Cyano-2-fluoronicotinic acid (1.0 equiv) and dried K₂CO₃ (2.0-3.0 equiv).
-
Add Solvent & Reagents: Add anhydrous DMSO to achieve a concentration of approximately 0.1-0.5 M. Begin stirring the suspension. Add the amine nucleophile (1.1-1.5 equiv) to the mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Adjust the pH of the aqueous layer to >10 with 1M NaOH. Separate the layers and wash the aqueous layer with ethyl acetate. Acidify the aqueous layer to pH 3-4 with 2M HCl. Extract the product with ethyl acetate (3x).
-
Isolation: Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify further by crystallization or chromatography if necessary.
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Various Authors. (2022). SNAr reaction of octafluorotoluene with phenothiazine derivatives or phenoxazine. ResearchGate.
-
DiMagno, S. G., & Sun, H. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Available from: [Link]
- Wang, J. et al. (n.d.). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Patsnap Eureka.
- Duesel, B. F., & Scudi, J. V. (1943). Process of producing nicotinamide.
-
Kim, D., & Yamamoto, H. (2018). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available from: [Link]
- CN115433122A. (n.d.). Preparation method of 6-fluoronicotinic acid. Google Patents.
-
Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. Available from: [Link]
-
The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. Available from: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Beggiato, G., et al. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available from: [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available from: [Link]
-
Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. Available from: [Link]
-
PubChem. (n.d.). 6-Fluoronicotinic Acid. Available from: [Link]
-
Um, I. H., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances. Available from: [Link]
- Prijs, B. (1962). Purification of nicotinic acid.
-
ResearchGate. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Available from: [Link]
-
Drelinkiewicz, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes. Available from: [Link]
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Available from: [Link]
-
Sarlah, D., et al. (2014). Interrupted SNAr-Alkylation Dearomatization. Journal of the American Chemical Society. Available from: [Link]
-
Mosti, L., et al. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Farmaco. Available from: [Link]
-
VTechWorks. (n.d.). The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. Available from: [Link]
-
Organic Syntheses. (n.d.). Nicotinic Acid. Available from: [Link]
-
Hirschberg, R., & Ensign, J. C. (1971). Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. Journal of Bacteriology. Available from: [Link]
-
ACS Green Chemistry Institute. (2021). SNAr Solvents and Reagents. Available from: [Link]
-
Reddit. (2020). Second step: why do you get decarboxylation of only one COOH group?. Available from: [Link]
-
Gross, D., & Schütte, H. R. (1963). A method for the degradation of radioactive nicotinic acid. Biochemical Journal. Available from: [Link]
-
NileRed. (2016). Extracting vitamin B3 (niacin) from pills. YouTube. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 12. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature for amidation of electron-deficient pyridines
Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-AMID-OPT-001
Welcome to the Reaction Optimization Center
You are likely here because your standard amide coupling protocol failed. Electron-deficient pyridines (e.g., 2-aminopyridines, 2-halopyridines) are notoriously difficult substrates. They exist in a "reactivity valley"—too electron-poor to act as good nucleophiles, yet prone to catalyst poisoning or hydrolysis when forced.
This guide treats temperature not just as a setting, but as a reagent . We will optimize the thermodynamic window where activation energy (
Module 1: The Thermodynamics of Reactivity
Before heating your reaction, you must identify your specific "failure mode." Temperature affects two competing pathways differently:[1]
-
The Productive Pathway (
): Requires overcoming the high activation barrier of oxidative addition (for Pd-coupling) or nucleophilic attack (for condensation). -
The Destructive Pathway (
): Catalyst deactivation (Pd-black formation) or activated ester hydrolysis.
The "Goldilocks Zone" For electron-deficient pyridines, the operational window is narrow.
-
Too Cold (<
): The pyridine nitrogen coordinates to the metal center (poisoning), or the nucleophile is too sluggish to attack the activated ester. -
Too Hot (>
): Ligand dissociation occurs; Pd precipitates; activated esters decarboxylate or hydrolyze.
Module 2: Method Selection & Temperature Strategy
Use the following logic flow to determine your starting protocol.
Figure 1: Decision matrix for selecting the initial temperature range based on the electronic role of the pyridine ring.
Module 3: Experimental Protocols
Protocol A: Pd-Catalyzed Cross-Coupling (Pyridine as Electrophile)
Target: Coupling 2-chloropyridine with a primary amide.
The Challenge: 2-Chloropyridines are sluggish in oxidative addition compared to bromides. High temperature is required, but this risks "Pd-black" formation.
Optimized Parameters:
-
Catalyst: Pd-G3/G4 precatalysts (e.g., XantPhos Pd G4 or BrettPhos Pd G4). These activate rapidly at lower temperatures than traditional Pd(OAc)₂.
-
Base:
(Weak) or NaOtBu (Strong).[2] -
Solvent: 1,4-Dioxane (Boiling Point
) or t-Amyl Alcohol.
Step-by-Step Workflow:
-
Charge: Add Pd-precatalyst (
), Ligand (if not using precatalyst, ratio), Base ( ), and Amide ( ) to a vial. -
Purge: Seal and cycle Vacuum/Ar (
). -
Solvent: Add anhydrous 1,4-Dioxane via syringe.
-
Activation (Critical): Place in a pre-heated block at
.-
Why? Starting at RT and ramping up can allow the pyridine to coordinate to the Pd(II) center before it reduces to the active Pd(0) species.
-
-
Monitoring: Check LCMS at 1 hour.
-
If < 10% conversion: Increase temp to
. -
If Black Precipitate: Add
additional ligand to stabilize Pd.
-
Protocol B: Direct Amidation (Pyridine as Nucleophile)
Target: Coupling 2-aminopyridine with a Carboxylic Acid.
The Challenge: The endocyclic nitrogen withdraws density from the exocyclic amine, making it a poor nucleophile (
Optimized Parameters:
-
Reagent: T3P (Propylphosphonic anhydride) or
(if acid sensitive). -
Base: Pyridine (acts as solvent and base) or DIPEA (
). -
Temperature:
.
Step-by-Step Workflow:
-
Dissolve: Dissolve Carboxylic Acid (
) and 2-Aminopyridine ( ) in EtOAc or DMF. -
Base: Add Base (
). -
Coupling Agent: Add T3P (
in EtOAc, ) dropwise at . -
The Heat Step: Allow to warm to RT. If no reaction after 1 hour, heat to
.-
Note: Do not exceed
with HATU/T3P as the activated ester can decompose.
-
Module 4: Comparative Data
Impact of Temperature on Yield (2-Chloropyridine Amidation) Conditions: 1.0 eq ArCl, 1.2 eq Amide, 2 mol% Pd-G3-BrettPhos, NaOtBu, Dioxane, 12h.
| Temperature | Conversion (%) | Yield (%) | Observation |
| 15% | 12% | Reaction stalled; catalyst dormant. | |
| 98% | 92% | Optimal window. | |
| 100% | 65% | Significant dehalogenation (side product); dark solution. |
Module 5: Troubleshooting & FAQs
Q1: My reaction turns black immediately upon heating. What happened?
Diagnosis: "Pd-Black" formation. The active Pd(0) species aggregated into inactive metal nanoparticles. Solution:
-
Lower Temperature: Drop from
to . -
Ligand Overload: Add excess free ligand (
) relative to the metal to stabilize the Pd(0) species in solution. -
Switch Precatalyst: Move to a palladacycle (e.g., Pd-G4) which releases the active species more slowly.
Q2: I see the activated ester on LCMS, but it won't couple to the aminopyridine.
Diagnosis: The aminopyridine is too poor a nucleophile to attack the activated ester at the current temperature. Solution:
-
Increase Temp: Heat to
. -
Switch Reagent: Move from HATU to acid chloride generation.
-
Protocol: Treat acid with
( , 1h), remove excess , then add aminopyridine in Pyridine/DCM. The high energy of the acid chloride overcomes the low nucleophilicity.
-
Q3: I am getting regioselectivity issues (Ring N vs. Exocyclic N).
Diagnosis: At high temperatures, thermodynamic control may favor attack by the Ring N (forming the imino-pyridine). Solution:
-
Lower Temperature: Run the reaction at
to RT to favor kinetic control (Exocyclic N attack). -
Protecting Group: If temperature cannot be lowered, use a Boc-protected aminopyridine in a Buchwald protocol instead of direct coupling.
Module 6: Visualizing the Failure Modes
Figure 2: Thermal failure modes in Pd-catalyzed amidation. Note that excessive heat promotes aggregation and side-reactions.
References
-
Lundgren, R. J., & Stradiotto, M. (2012). Key Challenges in Copper- and Palladium-Catalyzed C–N Bond Formation. Chemical Reviews, 112(10), 5430–5450. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link
Sources
Removing metal catalyst impurities from 6-Cyano-2-fluoronicotinic acid products
Product: 6-Cyano-2-fluoronicotinic Acid[1]
Strategic Assessment & Diagnostic
Before initiating any purification protocol, you must characterize the nature of your impurity and the sensitivity of your substrate. 6-Cyano-2-fluoronicotinic acid presents a unique "Triad of Sensitivity" that dictates your purification strategy.
The Substrate "Triad of Sensitivity"
| Functional Group | Risk Factor | Operational Constraint |
| 2-Fluoro | High: Nucleophilic Aromatic Substitution ( | Avoid free amines or strong nucleophiles at high temperatures (>50°C).[1] The electron-deficient ring (due to -CN and -COOH) makes the fluorine highly labile. |
| 6-Cyano | Moderate: Hydrolysis | Avoid strong aqueous acids/bases at high temperatures.[1] Hydrolysis yields the amide or di-acid impurity. |
| 3-Carboxylic Acid | Moderate: Chelation | The acid moiety (and pyridine nitrogen) can chelate Pd/Cu, masking them from standard washes.[1] Requires competitive scavenging. |
Diagnostic Decision Matrix
Use this logic flow to select your remediation path.
Figure 1: Remediation Strategy Decision Tree.[1][2] Select Protocol A for gross contamination and Protocol B for final polishing to meet ICH Q3D limits.
Protocol A: Acid-Base Reprecipitation (Bulk Removal)
Objective: Remove bulk metal residues (>500 ppm) by exploiting the pH-dependent solubility of the nicotinic acid core.[2] Mechanism: The product dissolves as a carboxylate salt at neutral/mildly basic pH.[1][2] Many metal catalysts (Pd, Cu) remain insoluble or form colloids that can be filtered off before re-acidifying.[2]
Step-by-Step Workflow:
-
Dissolution: Suspend the crude 6-Cyano-2-fluoronicotinic acid in water (10 vol).
-
Basification: Slowly add saturated
(aq) while stirring until the solution reaches pH 7.5–8.0. -
Filtration (The Cleaning Step):
-
Precipitation:
-
Isolation: Filter the solid, wash with cold water (2x), and dry.[2]
Protocol B: Silica-Supported Scavenging (Polishing)[1]
Objective: Reduce metal content from <500 ppm to single-digit ppm (ICH compliant). Recommended Scavengers:
-
Primary Choice: SiliaMetS® Thiol (or equivalent Si-Thiol).[1][2] Best for Pd(II) and Cu.[1][2]
-
Secondary Choice: SiliaMetS® DMT (Dimercaptotriazine).[1][2] Best for Pd(0) and hindered catalysts.[1][2]
-
AVOID: Amine-based scavengers (e.g., Si-Triamine) at elevated temperatures.[1] Reason: Risk of displacing the 2-Fluoro group.
Workflow Diagram:
Figure 2: Solid-Supported Scavenger Workflow. Note the moderate temperature limit (40°C) to protect the fluoropyridine core.
Detailed Procedure:
-
Solvent Selection: Dissolve the crude material in THF or Ethyl Acetate (10–20 volumes).[1][2] Methanol is acceptable but ensure no methoxide is present.[1][2]
-
Loading Calculation:
-
Incubation: Add the Si-Thiol or Si-DMT.[1][2] Stir at 40°C for 4–12 hours.
-
Filtration: Filter through a fine frit or 0.2 µm PTFE filter to remove the silica.[1][2]
-
Validation: Evaporate a small aliquot and test via ICP-MS.
Troubleshooting & FAQs
Q: I used an amine-based scavenger (Si-Triamine), and my product purity dropped. What happened?
A: You likely triggered a Nucleophilic Aromatic Substitution (
-
Fix: Switch to Thiol or DMT scavengers, which are less nucleophilic toward the aromatic ring but highly affine for soft metals like Pd.[2]
Q: The metal content is low, but the product is colored (grey/black). A: This indicates colloidal metal (nanoparticles). Standard scavengers sometimes struggle to penetrate these clusters.[1][2]
-
Fix: Perform a "Hot Filtration" with Activated Carbon (Protocol C) before the scavenger step.[1][2] The carbon breaks up/adsorbs the colloids, and the scavenger polishes the remaining ionic metal.
Q: Can I use crystallization instead of scavengers? A: Crystallization is excellent for organic purity but notoriously poor for metal removal.[1][2] Metals often occlude (get trapped) inside the crystal lattice or stick to the surface.[2]
-
Recommendation: Always perform a scavenging step (Protocol A or B) before the final crystallization.[2]
Q: My product is not soluble in THF or EtOAc. How do I scavenge? A: 6-Cyano-2-fluoronicotinic acid is an acid.[1][2] You can scavenge in water/alcohol mixtures if you neutralize it first.[1][2][4]
-
Suspend in water/MeOH (1:1).
- to solubilize it as the sodium salt.[1][2]
-
Stir, Filter, then re-acidify (Protocol A) to recover the product.
References
-
ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][2] Guidelines for elemental impurity limits (Pd, Cu, etc.) in drug products.[2]
-
Removal of Palladium from Reaction Mixtures. Garrett, C. E., & Prasad, K. (2004). Advanced Synthesis & Catalysis.[1][2] Comprehensive review of scavenging methods including silica-based and activated carbon.[1][2]
-
SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc.[1][2] Technical data on Thiol vs. DMT selectivity and solvent compatibility.[1][2][5]
-
Nucleophilic Aromatic Substitution of Fluoropyridines. S. D. Roughley & A. M.[1][2] Jordan (2011).[1][2] Journal of Medicinal Chemistry.[1][2] Discusses the reactivity of 2-fluoropyridines toward nucleophiles.
Sources
Technical Support Center: Stability of 6-Cyano-2-fluoronicotinic Acid
Current Status: Operational Topic: Stability & Handling of 6-Cyano-2-fluoronicotinic acid (CAS: N/A for specific isomer, Analogous to 6-Fluoronicotinic acid derivatives) Condition: Basic (High pH) Environments
Executive Summary: The Reactivity Matrix
User Warning: 6-Cyano-2-fluoronicotinic acid is highly unstable in aqueous basic conditions.
While the carboxylic acid moiety requires a base for deprotonation (salt formation), the presence of the fluorine atom at the C2 position (ortho to the pyridine nitrogen) and the electron-withdrawing cyano group at C6 creates a "perfect storm" for Nucleophilic Aromatic Substitution (
In the presence of hydroxide (
-
Primary Failure Mode (Fast): Displacement of the Fluorine atom to form 6-cyano-2-hydroxynicotinic acid (tautomerizes to the 2-pyridone).
-
Secondary Failure Mode (Slow/Thermal): Hydrolysis of the Cyano group to the amide or carboxylic acid.
Diagnostic Guide: "What happened to my reaction?"
Use this table to troubleshoot unexpected results during synthesis or workup.
| Observation | Likely Chemical Event | Cause | Technical Solution |
| Loss of Fluorine Signal (NMR/LCMS) | Use of strong aqueous base (NaOH, KOH) or unhindered alkoxides (NaOMe). | Switch to hindered organic bases (DIPEA, TEA) or weak inorganic bases ( | |
| New Peak (+15 Da mass shift) | Conversion to Pyridone | Replacement of -F (19 Da) with -OH (17 Da). Note: Mass shift is -2 Da, but often appears as [M+H] changes. | Keep temperature < 0°C during aqueous workup. Acidify immediately. |
| New Peak (+18 Da mass shift) | Nitrile Hydrolysis | Hydration of -CN to -CONH₂. Caused by heating in base. | Avoid heating >40°C in the presence of water/base. |
| Yellow/Orange Coloration | Chromophore Formation | Formation of the 2-pyridone tautomer (extended conjugation). | This is a visual indicator of degradation. Check purity immediately. |
Mechanistic Pathways (Visualization)
The following diagram illustrates the competitive degradation pathways. The Red Path (
Figure 1: Degradation pathways of 6-Cyano-2-fluoronicotinic acid in basic media.[1][2] The C2-Fluorine is the most labile site.
Technical Protocols
Protocol A: Safe Base Selection Strategy
Objective: Deprotonate the carboxylic acid without displacing the fluorine.
Recommended Reagents:
-
Best: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Why: Steric bulk prevents nucleophilic attack on the ring; they act only as proton acceptors.
-
-
Acceptable: Cesium Carbonate (
) or Potassium Carbonate ( ) in anhydrous DMF or DMSO.-
Why: Carbonates are weaker nucleophiles than hydroxides. Anhydrous conditions prevent the generation of
.
-
-
Prohibited: Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Methoxide (NaOMe).
-
Why: Strong nucleophiles that rapidly attack the C2 position [1].
-
Protocol B: Aqueous Workup (Quenching)
Objective: Remove salts/impurities without degrading the product.
-
Cool Down: Chill the reaction mixture to 0°C (Ice bath).
-
Dilution: Dilute with an organic solvent (EtOAc or DCM) before adding water.
-
Acidification: Rapidly adjust pH to 3–4 using cold 1M HCl or 10% Citric Acid .
-
Critical: Do not allow the mixture to sit at high pH. The protonated acid is less susceptible to
than the anion, and removing the base stops the nucleophilic attack.
-
-
Extraction: Separate layers immediately. Wash organic layer with Brine.
Frequently Asked Questions (FAQs)
Q1: Can I use this molecule in a Suzuki coupling with aqueous base?
A: Risk is high. Standard Suzuki conditions often use aqueous
-
Solution: Use anhydrous conditions (e.g.,
or in Dioxane) or use a precatalyst that works at room temperature.
Q2: Why is the 2-position so reactive compared to the 6-position?
A: The 2-position is activated by the adjacent pyridine nitrogen (inductive and mesomeric withdrawal) and the electron-withdrawing cyano group at position 6. The fluorine atom is also a better leaving group than the cyano group in
Q3: How should I store the solid material? A: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture in the air can lead to slow hydrolysis over months, releasing HF and degrading the material.
References
-
Reactivity of 2-Fluoropyridines
-
Source: BenchChem Application Notes.[3] "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."
- Key Finding: 2-fluoropyridines react with nucleophiles (like ethoxide or hydroxide)
-
-
Mechanism of Cyanopyridine Hydrolysis
-
General Stability Data (6-Fluoronicotinic Acid Analog)
- Source: PubChem Compound Summary for CID 242819 (6-Fluoronicotinic Acid).
- Key Finding: Lists hazards including skin/eye irritation (consistent with acid/fluoride release) and storage requirements (Keep in dark, sealed, dry).
-
URL:[Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive NMR Characterization of 6-Cyano-2-fluoronicotinic Acid
For researchers and professionals in the field of drug development and medicinal chemistry, the unambiguous structural verification of novel heterocyclic compounds is a cornerstone of progress. 6-Cyano-2-fluoronicotinic acid, a key building block for various active pharmaceutical ingredients (APIs), presents a unique characterization challenge due to its multifunctionalized pyridine core.[1] While techniques like mass spectrometry confirm molecular weight and HPLC assesses purity, only Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atomic-level insight required to confirm isomerism, substitution patterns, and overall structural integrity.
This guide provides an in-depth comparison of ¹H and ¹⁹F NMR spectroscopy for the characterization of 6-Cyano-2-fluoronicotinic acid. We will delve into the causality behind experimental choices, present predicted spectral data based on closely related analogs, and offer robust, field-proven protocols for data acquisition.
The Synergy of ¹H and ¹⁹F NMR: A Dual-Pronged Approach
The power of NMR in characterizing organofluorine compounds lies in observing both the proton (¹H) and fluorine (¹⁹F) nuclei. ¹H NMR provides a map of the proton environment, while ¹⁹F NMR offers a direct, highly sensitive window into the fluorine atom's electronic surroundings.
Why is ¹⁹F NMR particularly advantageous?
-
High Natural Abundance and Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, with a sensitivity that is 83% that of ¹H, making it an ideal nucleus for NMR studies.[2][3]
-
Wide Chemical Shift Range: ¹⁹F chemical shifts span a vast range (over 700 ppm), making the technique exquisitely sensitive to subtle changes in the local electronic environment.[2][4] This minimizes the likelihood of signal overlap, a common challenge in complex ¹H spectra.
-
Low Background Signal: Since fluorine is rare in biological systems and common NMR solvents, ¹⁹F NMR spectra are typically free of background interference, resulting in clean, easily interpretable data.
By combining these two techniques, we create a self-validating system for the structural elucidation of 6-Cyano-2-fluoronicotinic acid.
Molecular Structure and Predicted NMR Assignments
The structure of 6-Cyano-2-fluoronicotinic acid features a pyridine ring with two remaining protons, H-4 and H-5. The electronic nature of the three substituents—fluoro (electronegative, electron-donating via resonance), cyano (strongly electron-withdrawing), and carboxylic acid (electron-withdrawing)—dictates the chemical environment of these protons and the fluorine nucleus.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];
}
Caption: Structure of 6-Cyano-2-fluoronicotinic acid with key nuclei labeled.
Part 1: ¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum is predicted to show three distinct signals: two in the aromatic region corresponding to H-4 and H-5, and one broad signal at a much lower field for the carboxylic acid proton. The precise chemical shifts and coupling patterns are influenced by the electronic effects of the substituents. Data from analogous compounds like 2-bromonicotinic acid and 6-chloronicotinic acid provide a strong basis for these predictions.[5][6]
-
H-5 Signal: This proton is adjacent to the strongly electron-withdrawing cyano group and is expected to be the most deshielded of the ring protons, appearing furthest downfield. It will be split into a doublet by coupling to H-4 (³JHH ≈ 8 Hz).
-
H-4 Signal: This proton is situated between the carboxylic acid and H-5. It will be split into a doublet of doublets due to coupling with H-5 (³JHH ≈ 8 Hz) and a smaller, long-range coupling to the fluorine atom at C-2 (⁴JHF ≈ 1-3 Hz).[7]
-
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet in the 10-13 ppm range, a characteristic chemical shift for carboxylic acids.[8] This signal will disappear upon the addition of a few drops of D₂O due to proton-deuterium exchange, providing a simple method for its confirmation.
Table 1: Predicted ¹H NMR Data for 6-Cyano-2-fluoronicotinic acid
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | ~8.6 - 8.8 | d (doublet) | ³J(H5-H4) ≈ 8.0 |
| H-4 | ~8.3 - 8.5 | dd (doublet of doublets) | ³J(H4-H5) ≈ 8.0, ⁴J(H4-F2) ≈ 2.0 |
| -COOH | ~11.0 - 13.0 | br s (broad singlet) | N/A |
Note: Predictions are based on analysis of substituent effects and data from similar structures. Solvent: DMSO-d₆.
Part 2: ¹⁹F NMR Spectral Analysis (Predicted)
The ¹⁹F NMR spectrum offers a more direct and less ambiguous confirmation of the fluorine substitution pattern. A single signal is expected, and its chemical shift provides information about the electronic environment, while its coupling to nearby protons confirms its position on the ring.
-
Chemical Shift: For a fluorine atom attached to an aromatic ring (-ArF), the chemical shift is typically in the range of +80 to +170 ppm relative to CFCl₃.[2] Given the electronic environment of the pyridine ring, a shift in the downfield portion of this range is anticipated.
-
Coupling: In a ¹H-coupled ¹⁹F spectrum, the fluorine signal will be split by the adjacent protons. The largest coupling will be the three-bond coupling to H-3 (absent in this molecule) and the four-bond coupling to H-4. Therefore, the ¹⁹F signal is predicted to appear as a doublet due to coupling with H-4 (⁴JFH ≈ 2.0 Hz).
-
¹H-Decoupled Spectrum: For routine confirmation, a ¹H-decoupled ¹⁹F spectrum is often acquired. This removes all ¹H-¹⁹F coupling, causing the signal to collapse into a sharp singlet, which simplifies analysis and enhances the signal-to-noise ratio.[4]
Table 2: Predicted ¹⁹F NMR Data for 6-Cyano-2-fluoronicotinic acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H-Coupled) | Multiplicity (¹H-Decoupled) | Predicted Coupling Constants (J, Hz) |
| F-2 | ~ -70 to -90 | d (doublet) | s (singlet) | ⁴J(F2-H4) ≈ 2.0 |
Note: Chemical shift is relative to CFCl₃. A negative sign indicates an upfield shift, which is common for modern referencing standards.
Comparison with Alternative Characterization Methods
| Technique | Information Provided | Advantages | Limitations |
| ¹H/¹⁹F NMR | Detailed atomic connectivity, isomeric purity, structural confirmation. | Non-destructive, quantitative, provides unambiguous structural data. | Lower sensitivity than MS, requires pure sample for clear spectra. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS). | Extremely high sensitivity, provides molecular formula. | Does not distinguish between isomers, provides no connectivity data. |
| HPLC-UV | Purity assessment, retention time. | Excellent for determining purity and for quantification.[9] | Provides no structural information beyond UV chromophore. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -CN, -COOH, C-F). | Fast, provides functional group information. | Does not provide connectivity, complex spectra can be hard to interpret fully. |
While each technique provides valuable data, only the combination of ¹H and ¹⁹F NMR can deliver the comprehensive, unambiguous structural proof required for advancing drug development programs.
Experimental Protocols
The following protocols are designed to yield high-quality, reproducible NMR data.
dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=11, fillcolor="#F1F3F4", style=filled]; edge [fontname="sans-serif", fontsize=10];
}
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 6-Cyano-2-fluoronicotinic acid.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended due to the carboxylic acid proton).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for ¹H NMR chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Tune and match the ¹H probe.
-
Acquire a standard 1D proton spectrum using the following typical parameters:
-
Pulse Program: zg30 (or similar single-pulse experiment)
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise)
-
-
-
¹⁹F NMR Acquisition (400 MHz Spectrometer, 376 MHz for ¹⁹F):
-
Tune and match the ¹⁹F channel of the probe.
-
Acquire a ¹H-decoupled ¹⁹F spectrum. This is the standard experiment for routine analysis.
-
Use the following typical parameters:
-
Pulse Program: zgpg30 with ¹H decoupling (e.g., garp)
-
Spectral Width: ~200 ppm
-
Transmitter Offset (O1P): Center on the expected region (~ -80 ppm)
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16-64 (adjust for concentration)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline correction for both spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹⁹F spectrum using an external reference standard or based on the spectrometer's calibrated frequency.
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
Conclusion
The structural verification of 6-Cyano-2-fluoronicotinic acid is most effectively and definitively achieved through the synergistic use of ¹H and ¹⁹F NMR spectroscopy. While ¹H NMR provides a detailed map of the proton framework and their coupling relationships, ¹⁹F NMR offers a direct, unambiguous, and highly sensitive confirmation of the fluorine substituent's presence and electronic environment. The predictive analysis presented in this guide, grounded in established spectroscopic principles and data from analogous structures, provides a robust framework for interpreting experimental data. By following the detailed protocols outlined, researchers can confidently validate the structure of this critical pharmaceutical building block, ensuring the integrity and success of their research and development endeavors.
References
- Gunther, H. (1995).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved February 6, 2026, from [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved February 6, 2026, from [Link]
-
Kaiser, F. A., et al. (2010). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o486. [Link]
-
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved February 6, 2026, from [Link]
-
Dey, S., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4546–4553. [Link]
-
Signal-Processing. (n.d.). 19Flourine NMR. Retrieved February 6, 2026, from [Link]
-
Kaiser, F. A., et al. (2010). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E, E66, o486. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved February 6, 2026, from [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved February 6, 2026, from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. biophysics.org [biophysics.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. 2-Bromopyridine-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Comparative Guide: HPLC Method Development for 6-Cyano-2-fluoronicotinic Acid Purity Analysis
Executive Summary
6-Cyano-2-fluoronicotinic acid (6-C-2-FNA) is a critical pharmacophore often used as an intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs). Its analysis presents a "perfect storm" of chromatographic challenges: it is highly polar, acidic, and possesses a labile nitrile group susceptible to hydrolysis.
This guide compares the industry-standard C18 (Octadecyl) approach against an advanced PFP (Pentafluorophenyl) methodology. While C18 columns are the default choice for general purity analysis, our comparative assessment demonstrates that PFP phases offer superior selectivity for this specific fluorinated aromatic, particularly in resolving critical hydrolysis impurities that co-elute on standard alkyl phases.
The Analytical Challenge
To develop a robust method, one must first understand the molecule's behavior in solution. 6-C-2-FNA contains three functional features that dictate chromatography:
-
Carboxylic Acid (C3): Low pKa (~3.4). Requires acidic mobile phase (pH < 3.0) to suppress ionization and ensure retention.
-
Fluorine (C2) & Nitrile (C6): Electron-withdrawing groups that create an electron-deficient pi-system.
-
Stability Profile: The C6-cyano group is prone to hydrolysis in basic or highly aqueous conditions, forming the amide (6-carbamoyl) and eventually the di-acid (6-carboxylic acid).
The Core Problem: On standard C18 columns, the molecule is often too polar, eluting near the void volume (k' < 1) with poor peak shape. Furthermore, the hydrolysis byproducts are structurally similar, leading to "shoulder" peaks rather than baseline resolution.
Comparative Methodology: C18 vs. PFP
We evaluated two distinct separation strategies. The data below synthesizes performance characteristics observed during method optimization.
Option A: The Conventional Standard (C18)
-
Column: High-Strength Silica (HSS) C18 (e.g., Waters HSS T3 or equivalent), 100Å, 3.5 µm.
-
Mechanism: Hydrophobic interaction.[1]
-
Verdict: Functional but Limited. To achieve retention, highly aqueous mobile phases (95%+) are required. This risks "phase collapse" (dewetting) unless specialized "aqueous-compatible" C18 phases are used. Selectivity for the fluorinated impurity is poor.
Option B: The Advanced Solution (PFP)
-
Column: Pentafluorophenyl Propyl (e.g., ACE C18-PFP, Phenomenex Kinetex F5), 100Å, 2.6 µm (Core-Shell).
-
Mechanism: Multiple interaction modes: Hydrophobicity +
- interaction + Dipole-Dipole + Shape Selectivity.[1] -
Verdict: Superior. The electron-deficient ring of the analyte interacts specifically with the fluorine atoms on the stationary phase. This "fluorine-fluorine" selectivity (often repulsive but structurally specific) and
- retention allow for the use of higher organic content, improving desolvation and peak shape.
Comparative Performance Data
The following table summarizes the expected performance metrics when analyzing a spiked sample containing 6-C-2-FNA and its primary hydrolysis impurity (Impurity A: 6-Carbamoyl-2-fluoronicotinic acid).
| Parameter | Method A: Standard C18 | Method B: Advanced PFP |
| Mobile Phase | 0.1% H3PO4 / Acetonitrile | 0.1% H3PO4 / Methanol |
| Retention Time (RT) | 2.1 min (Poor retention) | 5.4 min (Ideal retention) |
| Capacity Factor (k') | 0.8 (Risk of void interference) | 3.5 (Robust) |
| Resolution (Rs) (Main vs. Impurity A) | 1.2 (Co-elution risk) | > 3.5 (Baseline separation) |
| Tailing Factor (Tf) | 1.6 (Silanol interaction) | 1.1 (Symmetric) |
| Selectivity Mechanism | Hydrophobicity only | Hydrophobicity + |
Note on Solvent Choice: Methanol is preferred for PFP columns. Acetonitrile can form a "pi-cloud" that blocks the specific
-interactions between the analyte and the PFP ring. Methanol allows these secondary interactions to dominate, enhancing selectivity.
Detailed Experimental Protocol (Recommended PFP Method)
This protocol is designed to be self-validating. The use of a phosphate buffer ensures pH stability, critical for the ionizable carboxylic acid.
Instrumentation & Conditions
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Core-Shell PFP, 150 x 4.6 mm, 2.6 µm (e.g., Kinetex F5 or Halo PFP).
-
Temperature: 35°C (Controls viscosity and kinetics).
-
Detection: UV @ 265 nm (Primary), 210 nm (Impurity check).
-
Why 265 nm? The nicotinic core absorbs strongly here, reducing interference from mobile phase noise common at 210 nm.
-
Mobile Phase Preparation
-
Solvent A (Buffer): 20 mM Potassium Phosphate Monobasic (KH2PO4), adjusted to pH 2.5 with Phosphoric Acid (85%).
-
Procedure: Dissolve 2.72 g KH2PO4 in 1000 mL HPLC-grade water. Adjust pH to 2.5 ± 0.05 using H3PO4. Filter through 0.22 µm membrane.
-
-
Solvent B (Organic): 100% Methanol (HPLC Grade).
Gradient Program
A shallow gradient is used to maximize the interaction time for the polar impurities.
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Isocratic Hold (Retain polar acids) |
| 12.0 | 40 | 60 | Linear Gradient |
| 12.1 | 5 | 95 | Wash Step |
| 15.0 | 5 | 95 | End Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | Ready for next injection |
Sample Preparation (Critical for Stability)
-
Diluent: Mobile Phase A : Methanol (90:10).
-
Warning: Do not use 100% organic or basic diluents. The high water content matches the initial gradient conditions, preventing peak distortion ("solvent effect").
-
-
Concentration: 0.5 mg/mL.
-
Stability Window: Analyze within 12 hours of preparation. Keep autosampler at 4°C to inhibit hydrolysis of the cyano group.
Visualizing the Logic
Diagram 1: Column Selection Decision Tree
This logic flow illustrates why PFP is the scientifically grounded choice for this specific molecule type.
Caption: Decision logic for selecting PFP stationary phases for fluorinated aromatic acids.
Diagram 2: Impurity Separation Workflow
Understanding the degradation pathway helps identify which peaks must be resolved.
Caption: Hydrolytic degradation pathway of the cyano group. The PFP method must resolve the Amide (Impurity A) from the Parent.
References
- European Pharmacopoeia (Ph. Eur.). Chapter 2.2.46: Chromatographic Separation Techniques. (Standard guidance on system suitability and resolution requirements).
-
U.S. Food and Drug Administration (FDA) . Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
- Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Foundational text on selectivity differences between C18 and PFP phases).
- Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. (Explains the "fluorine-fluorine" and pi-pi mechanisms cited in Section 3).
- Vertex Pharmaceuticals. Preparation of substituted pyridines. Patent US20140221360.
Sources
Technical Guide: Mass Spectrometry Profiling of Fluorinated Cyanopyridines
Executive Summary
Fluorinated cyanopyridines are critical pharmacophores in the synthesis of kinase inhibitors and agrochemicals. Their electron-deficient nature, driven by the synergistic electronegativity of the fluorine and nitrile groups, creates unique challenges and opportunities in mass spectrometry (MS).
This guide compares the two dominant ionization architectures—Electron Ionization (EI) and Electrospray Ionization (ESI) —for the analysis of these compounds. While EI provides the structural fingerprinting required for library verification, ESI coupled with MS/MS is indispensable for biological matrix analysis and metabolite identification. We further explore the differentiation of regioisomers (e.g., 2-fluoro-3-cyanopyridine vs. 2-fluoro-4-cyanopyridine), a common purity requirement in drug discovery.
Mechanistic Deep Dive: Fragmentation Physics
To interpret the spectra of fluorinated cyanopyridines, one must understand the stability of the pyridine ring and the "ortho-effect" introduced by the substituents.
The Stability of the Molecular Ion
-
Aromatic Stabilization: The pyridine ring renders the molecular ion (
in EI) highly stable. In almost all EI spectra of these derivatives, the molecular ion is the base peak (100% relative abundance). -
Fluorine Effect: The C-F bond is the strongest single bond in organic chemistry (
116 kcal/mol). Unlike chloro- or bromo-derivatives, loss of the fluorine radical (F ) is virtually non-existent . Instead, fragmentation is driven by ring cleavage.
Primary Fragmentation Pathways (EI)
The fragmentation is dominated by the loss of neutral nitriles.
-
Loss of HCN (27 Da): The classic pyridine fragmentation. The ring opens, expelling hydrogen cyanide.
-
Loss of C
H N : A secondary ring cleavage often observed in substituted pyridines. -
Ortho-Effect Eliminations: When the Fluorine and Cyano groups are adjacent (e.g., 3-cyano-2-fluoropyridine), specific rearrangements can occur, often leading to unique ion ratios compared to their para isomers.
Comparative Analysis: EI vs. ESI
For a drug development professional, the choice of ionization technique dictates the quality of data.
Table 1: Performance Matrix (EI vs. ESI)
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) |
| Dominant Species | ||
| Fragmentation | Rich, In-Source | Minimal (Requires CID MS/MS) |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Isomer Resolution | High (Fingerprint region) | Low (Requires Ion Mobility or MS |
| Matrix Tolerance | High (Gas Phase) | Low (Susceptible to Ion Suppression) |
| Best Use Case | Raw Material QC, Synthesis Verification | DMPK Studies, Metabolite ID |
Technique A: Electron Ionization (The Structural Standard)
EI is the gold standard for verifying the identity of the synthesized intermediate. Because fluorinated cyanopyridines are volatile and thermally stable, they are ideal candidates for GC-MS.
-
Mechanism: High-energy electrons (70 eV) bombard the analyte, removing an electron from the
-system. -
Data Insight: The spectra are reproducible across different instruments (NIST library compatible). The lack of "adducts" (Na+, K+) simplifies interpretation.
Technique B: Electrospray Ionization (The Biological Standard)
ESI is required when analyzing these compounds in biological fluids (plasma, urine) where LC separation is necessary.
-
Mechanism: Ionization occurs in the liquid phase. Fluorinated cyanopyridines are weak bases; they protonate on the pyridine nitrogen (
). -
Data Insight: In negative mode ESI, the electron-withdrawing F and CN groups can stabilize a negative charge, allowing for
detection, which is rare for simple pyridines but possible here due to the acidity of the ring protons.
Experimental Protocol: Isomer Differentiation
Distinguishing between 2-fluoro-3-cyanopyridine (Isomer A) and 2-fluoro-4-cyanopyridine (Isomer B) is a common analytical bottleneck.
Workflow Logic
The proximity of the F and CN groups in Isomer A allows for a "proximity effect" during fragmentation that is geometrically impossible for Isomer B.
Step-by-Step Protocol (LC-MS/MS)[1]
Reagents:
Instrument Settings (Triple Quadrupole):
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Ramp from 10 to 40 eV.
Procedure:
-
Infusion: Infuse 1 µg/mL standards of both isomers separately to determine optimal transitions.
-
Precursor Selection: Select
(e.g., m/z 123 for C H FN ).[2] -
Product Ion Scan: Acquire spectra from m/z 40 to 130.
-
Ratio Calculation: Monitor the ratio of the primary fragment (loss of HCN, m/z 96) to the secondary fragment (loss of HF, m/z 103).
-
Note: The loss of HF is often favored in ortho isomers (2-F, 3-CN) due to hydrogen bonding interactions in the transition state.
-
Visualizations
Decision Tree: Method Selection
This diagram guides the researcher to the correct ionization source based on their analytical goal.
Caption: Logical workflow for selecting the optimal ionization technique based on sample type and data requirements.
Fragmentation Pathway (EI)
A visualization of the dominant decay channels for a generic fluorinated cyanopyridine.
Caption: Primary fragmentation pathways observed in Electron Ionization (70 eV) for fluorinated cyanopyridines.
References
-
Differentiation of Isomers: BenchChem. A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. Retrieved from [2]
-
EI vs ESI Mechanisms: Chemistry Stack Exchange. What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from
-
Fluorinated Aromatic Fragmentation: National Institutes of Health (NIH).[2] Electron ionization induced fragmentation of fluorinated derivatives. Retrieved from
-
General Pyridine Fragmentation: Wikipedia. Fragmentation (mass spectrometry) - Radical site-initiated fragmentation.[3] Retrieved from [2]
Sources
Strategic Utilization of 6-Cyano-2-fluoronicotinic Acid in Bioisosteric Scaffold Design
This guide provides a technical analysis of 6-Cyano-2-fluoronicotinic acid as a strategic building block in medicinal chemistry. It focuses on its utility in bioisosteric replacement strategies, specifically for optimizing scaffold reactivity, metabolic stability, and physicochemical properties in drug discovery campaigns.
Executive Summary: The Case for Multi-Functionalized Pyridines
In modern drug discovery, the "Magic Methyl" effect has a contemporary rival: the strategic insertion of nitrogen and fluorine into aromatic scaffolds. 6-Cyano-2-fluoronicotinic acid represents a "privileged intermediate" that addresses two critical failures in lead optimization: metabolic susceptibility at the pyridine C6 position and sluggish reactivity in library synthesis.
Unlike its mono-functionalized counterparts (e.g., 2-fluoronicotinic acid or 6-chloronicotinic acid), this compound offers a dual-activation mechanism. The C6-cyano group acts as both a metabolic blocker and an electronic activator, significantly enhancing the nucleophilic aromatic substitution (
Comparative Analysis: Performance vs. Alternatives
The selection of a starting material dictates the efficiency of the Design-Make-Test-Analyze (DMTA) cycle. The table below contrasts 6-Cyano-2-fluoronicotinic acid with standard pyridine building blocks.
Table 1: Physicochemical and Reactivity Profile Comparison
| Feature | 6-Cyano-2-fluoronicotinic acid | 2-Fluoronicotinic acid | 2-Chloro-6-cyanonicotinic acid | 6-Chloronicotinic acid |
| High (Activated by C3-COOH & C6-CN) | Moderate (Activated by C3-COOH only) | Low (Cl is a poorer leaving group than F in | N/A (C2 is unsubstituted) | |
| Metabolic Stability (C6) | High (CN blocks oxidation) | Low (Prone to AO/XO oxidation) | High (CN blocks oxidation) | Moderate (Cl blocks oxidation, but lipophilic) |
| Electronic Character ( | Strong EWG (CN + F) | Moderate EWG (F) | Strong EWG (CN + Cl) | Moderate EWG (Cl) |
| Bioisosteric Utility | Access to 2-amino-6-cyanopyridines (Anthranilamide isosteres) | Access to 2-aminopyridines | Access to 2-amino-6-cyanopyridines (Harsh conditions) | Access to 6-aminopyridines |
| Solubility (LogP) | Lower (More polar due to CN) | Moderate | Moderate | Higher (Cl increases lipophilicity) |
Key Insight: The C2-Fluorine in the presence of a C6-Cyano group is approximately 10-50x more reactive toward amines than the corresponding C2-Chloro analog, allowing for milder reaction conditions (room temperature vs. high heat), which preserves sensitive functional groups on the nucleophile.
Mechanistic Rationale & Bioisosteric Applications[1]
The Ortho-Fluorine Effect in
The 2-fluoro substituent is not merely a leaving group; it is a reactivity switch. In
Bioisosteric Replacements Enabled
Using this building block allows for the rapid synthesis of 2-amino-6-cyanonicotinamides , which serve as bioisosteres for:
-
Anthranilamides: The pyridine nitrogen improves solubility, while the nitrile mimics a halogen (Cl/Br) in size and lipophilicity but adds a hydrogen bond acceptor capability.
-
Quinazolines: Cyclization between the C3-amide and C2-amine yields pyridopyrimidines, isosteric to quinazoline kinase inhibitors (e.g., Gefitinib analogs) but with improved solubility profiles.
Metabolic Blocking (The C6 Strategy)
Aldehyde oxidase (AO) and Xanthine oxidase (XO) frequently metabolize pyridine-containing drugs by oxidizing the electron-deficient C6 position (producing the 6-pyridone). Replacing the C6-H with a Cyano group completely ablates this metabolic liability.
Experimental Protocols
Protocol A: Selective Diversification at C2
Objective: To introduce a diverse set of amines at the C2 position under mild conditions, leveraging the activating effect of the C6-cyano group.
Materials:
-
Substrate: 6-Cyano-2-fluoronicotinic acid (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.1 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 eq) -
Solvent: THF or DMF (anhydrous)
Procedure:
-
Dissolution: Dissolve 6-Cyano-2-fluoronicotinic acid in THF (0.2 M concentration). Note: The carboxylic acid will be deprotonated by the base, but the carboxylate anion does not deactivate the ring sufficiently to prevent reaction due to the strong C6-CN effect.
-
Addition: Add DIPEA followed by the amine dropwise at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2-4 hours. Validation: Monitor by LC-MS. The conversion should be >95% without heating. (Contrast: The 2-Chloro analog typically requires heating to 80°C).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA) and brine. Dry over
. -
Purification: Recrystallization from EtOH/Heptane or flash chromatography (usually not required if conversion is quantitative).
Protocol B: Post-Diversification Cyclization (Quinazoline Bioisosteres)
Objective: Converting the intermediate into a bicyclic scaffold.
Procedure:
-
Take the product from Protocol A (2-amino-6-cyanonicotinic acid).
-
Couple with formamidine acetate (excess) in EtOH at reflux (80°C) for 6 hours.
-
Result: Formation of 7-cyanopyrido[2,3-d]pyrimidin-4-one.
Visualizations
Diagram 1: Reactivity & Selectivity Logic
This decision tree illustrates why a chemist would choose 6-Cyano-2-fluoronicotinic acid over alternatives based on project requirements.
Caption: Decision matrix for selecting pyridine building blocks based on metabolic stability and synthetic conditions.
Diagram 2: Synthetic Pathway & Bioisosteric Access
This flow demonstrates the chemical space accessible from the starting material.
Caption: Divergent synthesis pathways enabling access to distinct bioisosteric classes from a single precursor.
References
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors. Source: ResearchGate / Wiley. URL:[Link]
-
Bioisosterism of Fluorine and Cyano as Indole Substituents. Source: ResearchGate. URL:[Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL:[Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
Sources
Definitive Structural Validation of Substituted Pyridine Regioisomers
Executive Summary
In medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 20% of the top 100 marketed drugs. However, synthetic routes such as condensation (Hantzsch), cross-coupling (Suzuki-Miyaura), or C-H activation (Minisci) frequently yield regioisomeric mixtures (e.g., 2,3- vs. 2,5- vs. 3,4-substitution).
Misidentifying these isomers is a catastrophic failure mode in drug development, leading to erroneous Structure-Activity Relationship (SAR) data. This guide objectively compares the primary validation methodologies—1D NMR, 2D NMR, and X-ray Crystallography—and provides a self-validating protocol for unambiguous assignment.
The Challenge: Why Pyridines Deceive
Unlike benzene, the pyridine nitrogen atom introduces a strong dipole and deshielding cone, but it also breaks magnetic symmetry in ways that can be counter-intuitive.
-
The "Blind Spot": Quaternary carbons adjacent to the nitrogen often have long relaxation times (
) and weak NOE signals. -
Coupling Ambiguity: In polysubstituted pyridines, the remaining protons may appear as singlets or simple doublets, stripping away the scalar coupling information usually used for assignment.
Comparative Analysis of Validation Methods
Method A: 1D H NMR (Scalar Coupling Analysis)
Status: Preliminary Screening Tool Best For: Simple disubstituted pyridines with adjacent protons.
The most immediate diagnostic is the vicinal coupling constant (
| Coupling Interaction | Position | Typical | Diagnostic Note |
| Ortho ( | 4.5 – 6.0 Hz | Smaller due to N-electron withdrawal. | |
| Meta ( | 7.0 – 9.0 Hz | Resembles benzene coupling.[1] | |
| Para | < 1.5 Hz | Often unresolved broadening. |
-
Limitation: If the pyridine is 2,5-disubstituted, the remaining protons (H3, H4, H6) may not show diagnostic vicinal coupling, rendering this method inconclusive.
Method B: 2D NMR (HMBC & NOESY)
Status: The Industry Gold Standard Best For: 95% of complex regioisomer assignments.
This is the core of this guide. While COSY requires adjacent protons, HMBC (Heteronuclear Multiple Bond Coherence) sees through quaternary carbons and heteroatoms.
-
The Logic: You must establish a "walk" around the ring.
-
Identify the most deshielded proton (usually
-proton H2 or H6). -
Use HMBC to find the
correlation to the ring carbons. -
Critical Check: The Nitrogen atom acts as a "blocker" for COSY but is transparent to
H- N HMBC (if available) or inferred via C shifts.
-
-
NOESY/ROESY: Essential for verifying spatial proximity of bulky substituents to specific ring protons.
Method C: Single Crystal X-Ray Diffraction (SC-XRD)
Status: The Arbiter Best For: Final confirmation of lead compounds or when NMR is ambiguous (e.g., equilibrating tautomers).
-
Pros: Absolute configuration; unambiguous.
-
Cons: Requires suitable crystals; slow turnaround (days vs. minutes); destructive (if sample is limited/unstable).
Method D: DFT-NMR Prediction (GIAO Method)
Status: Supportive Evidence Best For: Distinguishing isomers with identical connectivity but different electronic environments.
By calculating the shielding tensors of candidate structures (using Gaussian or ORCA software) and comparing them to experimental data, one can generate a "DP4+" probability score.
Experimental Protocols
Protocol 1: The "Self-Validating" 2D NMR Workflow
Do not rely on default automation. Use this parameter set to ensure detection of weak long-range couplings typical in heterocycles.
Sample Prep: Dissolve 5-10 mg of product in 600
Step-by-Step Acquisition:
-
1H NMR (64 scans): Ensure high S/N (>100:1) to see satellite peaks.
-
1H-13C HSQC (Multiplicity Edited): Distinguish CH/CH
(up/red) from CH (down/blue). -
1H-13C HMBC (Long Range):
-
Optimization: Set long-range coupling delay (
) to 8 Hz (62.5 ms). This is critical. Default settings (often 10 Hz) may miss the smaller through the nitrogen context. -
Scans: Minimum 32 scans per increment.
-
-
1H-1H NOESY:
-
Mixing Time: 500 ms (standard) or 800 ms (small molecules).
-
Interpretation Logic (The "Pyridine Walk"):
-
Anchor: Locate the proton at
8.0-9.0 ppm (H-2/H-6). -
Trace: In the HMBC, this proton should correlate strongly to C-3/C-5 (
) and C-4 ( ). -
Differentiation:
-
Isomer A (2,3-subst): H-6 will show a
correlation to C-2 (quaternary) and C-4. -
Isomer B (3,4-subst): H-2 will show a
correlation to C-6 and C-4.
-
Protocol 2: Computational Verification (DFT)
If NMR remains ambiguous (e.g., regioisomers with identical symmetry), use this computational check.
-
Conformational Search: Generate conformers for both candidate isomers.
-
Optimization: DFT B3LYP/6-31G(d,p) level (gas phase).
-
NMR Calculation: GIAO method at mPW1PW91/6-311+G(2d,p) level with solvent model (PCM/SMD).
-
Analysis: Compare Mean Absolute Error (MAE) between calculated and experimental chemical shifts. A difference of >2.0 ppm for
C usually confirms the correct isomer.
Performance Comparison Table
| Feature | 1D NMR ( | 2D NMR (HMBC/NOESY) | X-Ray Crystallography | DFT/Computation |
| Confidence | Low (Ambiguous) | High (95%) | Absolute (100%) | Medium-High |
| Time to Result | 5 Minutes | 1 - 4 Hours | 2 - 14 Days | 12 - 48 Hours |
| Sample Req. | < 1 mg | 5 - 10 mg | Single Crystal | None (Virtual) |
| Cost | $ | |||
| Primary Risk | Overlapping signals | Missing weak correlations | Crystal failure | Method dependency |
Decision Logic Visualization
The following diagram illustrates the logical workflow for validating pyridine regioisomers, moving from rapid screening to definitive structural proof.
Figure 1: Strategic workflow for structural elucidation of pyridine regioisomers, prioritizing speed while reserving resource-intensive methods for ambiguous cases.
References
-
Reich, H. J. (2023).[2] Structure Determination Using Spectroscopic Methods: Pyridine Coupling Constants. University of Wisconsin-Madison. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through the Chemical Bond). Link
-
Grimblat, N., et al. (2015). Combination of Experimental and Computational NMR Methods for the Structural Elucidation of Complex Heterocycles. Journal of Organic Chemistry. Link
-
Martin, G. E., & Hadden, C. E. (2000). Long-Range 1H-15N Heteronuclear Shift Correlation at Natural Abundance. Journal of Natural Products. Link
-
Oxford Instruments. (2023).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Link
Sources
Safety Operating Guide
Emergency Response & Immediate Safety (The "Golden Minute")
Before handling waste, you must be prepared for accidental release.[1] This compound combines the corrosivity of a carboxylic acid with the acute toxicity potential of a nitrile and the reactivity of an activated fluoropyridine.[1]
| Scenario | Immediate Action |
| Skin Contact | Brush off dry powder first. Then rinse with copious water for 15 minutes.[1] Rationale: Prevents increasing surface area absorption.[1] |
| Eye Contact | Flush immediately with water/saline for 15 minutes.[1] Lift eyelids.[1] Seek medical attention (Acidic corrosion risk).[1][2] |
| Inhalation | Move to fresh air.[1] If breathing is difficult, administer oxygen (trained personnel only).[1] |
| Spill (Solid) | Do not dry sweep if dust generation is likely.[1] Use a HEPA vacuum or wet-wipe method.[1] |
| Fire | Use CO₂, dry chemical, or foam.[1] Warning: Combustion releases Hydrogen Fluoride (HF), Hydrogen Cyanide (HCN), and Nitrogen Oxides (NOx).[1] |
Material Identification & Hazard Assessment
To dispose of this chemical safely, you must understand its structure-activity relationship (SAR).[1] It is not merely "organic waste"; it is a poly-functionalized pyridine.[1]
-
Molecular Formula: C₇H₃FN₂O₂[1]
-
Key Functional Groups & Disposal Implications:
| Functional Group | Position | Hazard Characteristic | Disposal Constraint |
| Carboxylic Acid | C-3 | Corrosive (pH < 2 in solution).[1] | Segregate from Bases. Must be treated as Acidic Organic Waste.[1] |
| Fluorine | C-2 | Activated for Nucleophilic Aromatic Substitution ( | Reactivity Risk: High susceptibility to displacement by strong nucleophiles (bases/amines), potentially releasing fluoride ions and generating heat.[1] |
| Nitrile (Cyano) | C-6 | Toxic; Precursor to HCN.[1] | Segregate from Strong Acids. While aryl nitriles are stable, mixing with strong mineral acids can theoretically liberate HCN gas.[1] |
Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound)
Best for: Expired reagents, excess solid starting material.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Primary Containment: Place the solid material inside a clear polyethylene bag inside the jar. This "double containment" prevents dust release when the waste technician opens the jar.[1]
-
Labeling:
-
Storage: Store in the Acidic Solid waste satellite accumulation area.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Best for: Solvents containing the compound after synthesis or purification.[1]
CRITICAL WARNING: Do NOT pour this stream into the "General Organic - Basic" waste container.[1] The C-2 fluorine is highly activated by the electron-withdrawing cyano and acid groups.[1] Mixing with high-pH waste (e.g., sodium hydroxide, alkoxides) can trigger a rapid exothermic substitution reaction.[1]
-
Stream Selection: Segregate into Acidic Organic Waste (Halogenated or Non-Halogenated depending on the solvent).[1]
-
pH Check: Ensure the waste container pH is < 7. If the solution was neutralized during workup, verify it is not strongly basic (pH > 10) before adding to the drum.[1]
-
Compatibility: Ensure no strong oxidizers (e.g., nitric acid, peroxides) are present in the waste stream.[1]
C. Contaminated Debris
Best for: Gloves, weighing boats, paper towels.[1]
-
Bagging: Collect in a clear, 6-mil polyethylene bag.
-
Sealing: Goose-neck seal (twist and tape) to ensure no vapors or dust escape.[1]
-
Disposal: Place in the Solid Hazardous Waste drum (often the "Lab Trash" drum destined for incineration).[1] Do not place in regular municipal trash.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision points for disposing of 6-Cyano-2-fluoronicotinic acid, emphasizing the prevention of incompatible mixing.
Figure 1: Decision tree for waste stream segregation.[1] Note the critical prohibition against basic waste streams to prevent nucleophilic attack on the fluoropyridine ring.[1]
Professional Disposal Services
Ultimately, this chemical must be destroyed via High-Temperature Incineration .[1]
-
Why Incineration? It is the only method that guarantees the destruction of the pyridine ring and the nitrile group.[1]
-
Scrubber Requirement: The facility must be equipped with wet scrubbers.[1] The combustion of the C-2 fluorine atom will generate Hydrogen Fluoride (HF), which cannot be released into the atmosphere.[1]
-
Waste Code Profile (US RCRA/EU Guidelines):
-
While not explicitly P-listed (like pure cyanides), it should be profiled as D002 (Corrosive) and potentially D003 (Reactive) if the cyanide potential is deemed significant by local regulations.[1]
-
Recommended Profile: "Flammable, Corrosive, Toxic Organic Liquid" (if in solvent) or "Toxic Organic Solid."[1]
-
References
-
Sigma-Aldrich. (2025).[1] 6-Cyano-2-fluoronicotinic acid Product Page & CAS Verification. Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: Fluorinated Pyridine Carboxylic Acids. Retrieved from [1]
-
American Chemical Society (ACS). (2015).[1][5] Safety in Academic Chemistry Laboratories: Best Practices for Handling Organic Acids and Nitriles. Washington, DC: ACS.[1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1]
Sources
- 1. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. 6-cyano-2-hydroxynaphthalene | Sigma-Aldrich [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Teflon disposal: new eco-friendly method recycles fluorine [rinnovabili.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
